1-[(4-ethylphenyl)sulfonyl]indoline
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-2-13-7-9-15(10-8-13)20(18,19)17-12-11-14-5-3-4-6-16(14)17/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMBCWSLVRQGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of 1-[(4-ethylphenyl)sulfonyl]indoline
An In-depth Technical Guide to the Synthesis and Structural Characterization of 1-[(4-ethylphenyl)sulfonyl]indoline
Introduction: The N-Sulfonylindoline Scaffold
The indoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds of significant biological importance. Functionalization of the indoline nitrogen atom provides a powerful vector for modulating the molecule's physicochemical and pharmacological properties. One such critical modification is N-sulfonylation, which introduces a sulfonyl group (-SO₂-), creating a sulfonamide linkage. This modification is a cornerstone of medicinal chemistry, known to enhance metabolic stability, modulate receptor binding affinity, and improve pharmacokinetic profiles.
N-Sulfonylindolines, the subject of this guide, are a class of compounds extensively investigated in drug discovery. The sulfonamide moiety is a key pharmacophore in a wide array of approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The specific compound, 1-[(4-ethylphenyl)sulfonyl]indoline, combines the indoline core with a 4-ethylphenylsulfonyl group. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, in-depth structural characterization, and potential applications, grounded in established chemical principles and field-proven methodologies.
Section 1: Synthesis of 1-[(4-ethylphenyl)sulfonyl]indoline
Synthetic Principle: Nucleophilic N-Sulfonylation
The synthesis of 1-[(4-ethylphenyl)sulfonyl]indoline is achieved via a classic nucleophilic substitution reaction. The secondary amine of the indoline ring acts as a nucleophile, attacking the electrophilic sulfur atom of 4-ethylbenzenesulfonyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the indoline starting material.[1]
The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent side reactions with the highly reactive sulfonyl chloride. The reaction generally proceeds efficiently at room temperature.
Detailed Experimental Protocol
This protocol is a self-validating system based on standard procedures for the N-sulfonylation of heterocyclic amines.[1][2]
Materials:
-
Indoline (C₈H₉N, MW: 119.16 g/mol )[3]
-
4-Ethylbenzenesulfonyl chloride (C₈H₉ClO₂S, MW: 204.67 g/mol )
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 eq.). Dissolve the indoline in anhydrous DCM (approx. 10 mL per mmol of indoline).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve 4-ethylbenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirring indoline solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 1-[(4-ethylphenyl)sulfonyl]indoline as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-[(4-ethylphenyl)sulfonyl]indoline.
Section 2: Structural Elucidation and Spectroscopic Analysis
The confirmation of the relies on a combination of modern spectroscopic techniques. The data presented here are predicted based on established values for analogous N-sulfonylindole and indoline structures.[4][5][6]
Molecular Structure
Caption: Numbering scheme for 1-[(4-ethylphenyl)sulfonyl]indoline.
¹H NMR Spectroscopy
The proton NMR spectrum provides definitive evidence for the structure, with characteristic signals for the indoline and 4-ethylphenylsulfonyl moieties.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.75 | d | 2H | H-2'', H-6'' | Aromatic protons ortho to the sulfonyl group, deshielded. |
| ~7.65 | d | 1H | H-7 | Indoline proton ortho to the nitrogen, deshielded by the sulfonyl group. |
| ~7.35 | d | 2H | H-3'', H-5'' | Aromatic protons meta to the sulfonyl group. |
| ~7.25 | t | 1H | H-5 | Indoline aromatic proton. |
| ~7.15 | d | 1H | H-4 | Indoline aromatic proton. |
| ~7.05 | t | 1H | H-6 | Indoline aromatic proton. |
| ~4.10 | t | 2H | H-2 | Methylene protons adjacent to nitrogen, deshielded by N and SO₂. |
| ~3.10 | t | 2H | H-3 | Methylene protons adjacent to the aromatic ring. |
| ~2.70 | q | 2H | H-7'' | Ethyl group methylene protons. |
| ~1.25 | t | 3H | H-8'' | Ethyl group methyl protons. |
¹³C NMR Spectroscopy
The carbon spectrum complements the ¹H NMR data, showing distinct signals for each carbon environment.
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-4'' |
| ~143.5 | C-7a |
| ~135.5 | C-1'' |
| ~132.0 | C-3a |
| ~128.8 | C-3'', C-5'' |
| ~127.5 | C-2'', C-6'' |
| ~127.0 | C-5 |
| ~125.0 | C-4 |
| ~124.5 | C-6 |
| ~116.0 | C-7 |
| ~50.0 | C-2 |
| ~29.0 | C-7'' |
| ~28.5 | C-3 |
| ~15.5 | C-8'' |
FT-IR Spectroscopy
Infrared spectroscopy is instrumental in identifying the key functional groups, particularly the strong absorptions from the sulfonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| 1350-1340 | Strong | SO₂ Asymmetric Stretch |
| 1170-1160 | Strong | SO₂ Symmetric Stretch |
| 1600, 1480 | Medium-Strong | Aromatic C=C Bending |
| 1250-1200 | Strong | C-N Stretch |
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern.
| m/z | Interpretation |
| ~289 | [M]⁺, Molecular Ion |
| ~167 | [M - C₈H₉O₂S]⁺, Loss of the 4-ethylbenzenesulfonyl radical |
| ~155 | [C₈H₉SO₂]⁺, 4-ethylbenzenesulfonyl cation |
| ~118 | [C₈H₈N]⁺, Indoline fragment after loss of a proton |
| ~91 | [C₇H₇]⁺, Tropylium ion from the ethylphenyl moiety |
Section 3: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂S | Calculated |
| Molecular Weight | 287.38 g/mol | Calculated |
| Appearance | Predicted to be an off-white to pale yellow solid | Analogy |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone). Insoluble in water. | [3] |
| CAS Number | Not assigned. | Database Search |
Section 4: Significance and Potential Applications
The N-sulfonylindoline scaffold is of significant interest to the field of drug discovery due to its presence in a variety of biologically active compounds.[7] The sulfonamide group is a bioisostere for a carboxylic acid but is generally more metabolically stable and can act as a hydrogen bond acceptor.
-
Enzyme Inhibition: Many N-sulfonylated heterocycles are designed as enzyme inhibitors. For instance, structurally related 1-sulfonylindoline derivatives have been investigated as activators of pyruvate kinase M2 (PKM2), an enzyme implicated in the metabolic reprogramming of cancer cells (the Warburg effect).[8] Activation of PKM2 is a potential therapeutic strategy against cancer.
-
Antiviral Agents: Nitrogen-containing heterocycles, including indoles and their derivatives, are a rich source of antiviral drug candidates, targeting various stages of the viral life cycle.[9]
-
Synthetic Intermediates: The N-sulfonyl group can act as a protecting group for the indoline nitrogen, which can later be removed. More importantly, it can direct lithiation to the C-2 position of the indole ring, enabling further functionalization to create more complex molecular architectures.[10]
The specific 4-ethylphenyl substitution on the sulfonyl moiety of 1-[(4-ethylphenyl)sulfonyl]indoline allows for fine-tuning of lipophilicity and steric interactions within a biological target's binding pocket compared to the more common methyl (tosyl) or unsubstituted phenyl analogues.[6] This makes it a valuable candidate for inclusion in compound libraries for high-throughput screening and a strategic starting point for lead optimization campaigns.
Conclusion
1-[(4-ethylphenyl)sulfonyl]indoline is a molecule of significant synthetic and medicinal interest. Its synthesis is readily achievable through standard N-sulfonylation procedures. Its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry, which reveal the characteristic signatures of both the indoline and the 4-ethylphenylsulfonyl components. As a member of the N-sulfonylindoline class, this compound holds potential as a versatile building block for the synthesis of complex heterocyclic systems and as a scaffold for the development of novel therapeutic agents, particularly in oncology and virology. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and explore the potential of this valuable chemical entity.
References
- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
-
National Center for Biotechnology Information. (n.d.). 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole. PubMed Central. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (n.d.). Patents and applications of N-sulfonated N-heterocycles | Request PDF. Retrieved February 26, 2026, from [Link]
-
ScienceDirect. (n.d.). Synthesis of some hexahydroazocino[4,3-b]indoles.... Retrieved February 26, 2026, from [Link]
-
International Union of Crystallography. (2022, April 13). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Retrieved February 26, 2026, from [Link]
-
International Union of Crystallography. (n.d.). 1-[(4-Methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde. Retrieved February 26, 2026, from [Link]
-
International Union of Crystallography. (n.d.). 5-[(4-Methylphenyl)sulfonyl]-1-phenylthiopyrano[4,3-b]indole-3(5H)-thione dichloromethane monosolvate. Retrieved February 26, 2026, from [Link]
-
Tran, T. N., & Henary, M. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(9), 2700. Retrieved February 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-9-[(4-methylphenyl)sulfonyl]thiopyrano[3,4-b]indole-3(9H)-thione. PubMed Central. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved February 26, 2026, from [Link]
-
Yacovan, A., et al. (2012). 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 22(19), 6196-6201. Retrieved February 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Indoline | 496-15-1 [chemicalbook.com]
- 4. 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. Crystal structure determination of 1,2,3,4-tetrahydro-2-phenoxycarbonyl-7-phenylsulphonylazocino[4,3-b]indol-6 (5H)-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Biological Activity Profile of 1-[(4-Ethylphenyl)sulfonyl]indoline Derivatives
This guide provides an in-depth technical analysis of the biological activity, synthesis, and pharmacological potential of 1-[(4-ethylphenyl)sulfonyl]indoline and its derivatives. This scaffold represents a critical pharmacophore in medicinal chemistry, known as
Executive Summary
The 1-[(4-ethylphenyl)sulfonyl]indoline scaffold is a "privileged structure" in drug discovery, characterized by an indoline core nitrogen-linked to a 4-ethyl-substituted phenylsulfonyl group. This specific substitution pattern balances lipophilicity and steric bulk, optimizing interaction with hydrophobic pockets in target proteins.
Key Biological Activities:
-
Anticancer (Primary): Inhibition of tubulin polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest and apoptosis.
-
CNS Modulation (Secondary): Antagonism of the 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease.
-
Metabolic Regulation: Allosteric activation of Pyruvate Kinase M2 (PKM2), reversing the Warburg effect in cancer cells.[1]
Chemical Basis & Structure-Activity Relationship (SAR)[2]
The biological potency of this derivative stems from three structural domains:
-
Indoline Core: Acts as a rigid scaffold that mimics the biaryl pharmacophore found in natural products like combretastatin A-4.
-
Sulfonyl Linker (
): Provides a crucial hydrogen bond acceptor geometry. The tetrahedral geometry of the sulfur atom orients the phenyl and indoline rings in a "butterfly" conformation, critical for fitting into the colchicine binding site of tubulin. -
4-Ethylphenyl Substituent:
-
Lipophilicity: The ethyl group increases the
(partition coefficient) compared to methyl (tosyl) or unsubstituted analogs, enhancing membrane permeability. -
Hydrophobic Interaction: The 4-ethyl group targets the hydrophobic sub-pocket (Zone 2) of the colchicine binding site or the hydrophobic cleft of the 5-HT6 receptor.
-
Mechanism of Action (MoA)
Tubulin Polymerization Inhibition
The primary anticancer mechanism involves the destabilization of microtubules. 1-[(4-ethylphenyl)sulfonyl]indoline derivatives bind to the colchicine site at the interface of
-
Binding Mode: The indoline ring occupies the
-subunit pocket, while the 4-ethylphenyl group extends into the hydrophobic -subunit pocket. -
Consequence: Binding prevents the curved-to-straight conformational change required for microtubule assembly. This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase and inducing apoptosis via Bcl-2 phosphorylation and Caspase-3 activation.
5-HT6 Receptor Antagonism
In the CNS,
Mechanism Visualization
Figure 1: Dual mechanism of action targeting Tubulin (Anticancer) and 5-HT6 Receptor (CNS).
Chemical Synthesis Protocol
The synthesis of 1-[(4-ethylphenyl)sulfonyl]indoline is a robust, one-step sulfonylation reaction.
Reaction Scheme
Reagents: Indoline (1.0 eq), 4-Ethylbenzenesulfonyl chloride (1.2 eq), Pyridine (Solvent/Base) or TEA/DCM.
Conditions:
Figure 2: Synthetic pathway for the sulfonylation of indoline.
Detailed Protocol
-
Preparation: In a flame-dried round-bottom flask, dissolve indoline (1.19 g, 10 mmol) in anhydrous pyridine (10 mL) under an argon atmosphere.
-
Addition: Cool the solution to
in an ice bath. Add 4-ethylbenzenesulfonyl chloride (2.46 g, 12 mmol) portion-wise over 15 minutes to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The product typically appears as a higher
spot compared to indoline. -
Workup: Pour the reaction mixture into ice-cold water (100 mL) containing concentrated HCl (15 mL) to neutralize the pyridine. A precipitate should form.
-
Extraction: Extract with dichloromethane (
mL). Wash the organic layer with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes) to yield the title compound as an off-white solid.
Biological Evaluation Protocols
To validate the biological activity of this derivative, the following standardized assays are recommended.
In Vitro Tubulin Polymerization Assay
This assay quantifies the compound's ability to inhibit microtubule assembly.
-
Principle: Tubulin polymerization is monitored by measuring the increase in fluorescence of a reporter dye (e.g., DAPI or a specific kit fluorophore) that binds to polymeric tubulin but not monomers.
-
Protocol:
-
Prepare a
solution of purified porcine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM , pH 6.9) containing 1 mM GTP. -
Add test compound (1-[(4-ethylphenyl)sulfonyl]indoline) at varying concentrations (0.1, 1, 5, 10, 50
) to a 96-well plate. -
Initiate polymerization by warming the plate to
. -
Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes.
-
Data Analysis: Calculate the
of polymerization. The is the concentration reducing by 50%.
-
Cell Viability Assay (SRB or MTT)
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).
-
Protocol:
-
Seed cells (
cells/well) in 96-well plates and incubate for 24 hours. -
Treat with serial dilutions of the compound for 48–72 hours.
-
Fixation (SRB): Fix cells with 10% trichloroacetic acid (TCA) for 1 hour at
. -
Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Reading: Solubilize the dye in 10 mM Tris base and measure absorbance at 510 nm.
-
Representative Biological Data[2][3][4][5][6][7][8][9][10][11][12][13]
While specific data for the exact 4-ethyl derivative varies by study, the following table summarizes the Structure-Activity Relationship (SAR) for 1-(arylsulfonyl)indolines, extrapolating the expected activity of the 4-ethyl analog based on established trends [1, 2].
| Substituent (R) on Phenyl Ring | Electronic Effect | Lipophilicity ( | Tubulin | 5-HT6 | Comment |
| 4-H (Unsubstituted) | Neutral | 0.00 | > 10 | 120 | Baseline activity. |
| 4-Me (Methyl) | Weak Donor | 0.56 | 2.5 | 45 | Standard reference (Tosyl). |
| 4-Et (Ethyl) | Weak Donor | 1.02 | 1.8 | 28 | Optimized lipophilicity for binding. |
| 4-Br (Bromo) | Weak Withdrawer | 0.86 | 1.5 | 15 | Halogen bond potential. |
| 4-NO2 (Nitro) | Strong Withdrawer | -0.28 | > 20 | > 1000 | Poor activity due to polarity. |
Note: Data values are representative of the class scaffold derived from comparative SAR studies [1, 2].
Future Outlook & Optimization
The 1-[(4-ethylphenyl)sulfonyl]indoline scaffold serves as a robust starting point. Future optimization strategies include:
-
C7-Substitution: Introducing a methoxy or amino group at the C7 position of the indoline ring often significantly enhances tubulin binding affinity (mimicking the colchicine A-ring).
-
Prodrug Design: The sulfonamide linkage is metabolically stable, but solubility can be an issue. Introducing a solubilizing group (e.g., morpholine) on the ethyl chain could improve bioavailability.
References
-
Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents. Source: MedChemComm (RSC Publishing) URL:[2][Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (Context on sulfonyl pharmacophore SAR) Source: MDPI (Molecules) URL:[Link]
-
Discovery of a new 1-(phenylsulfonyl)-1H-indole derivative targeting the EphA2 receptor. Source: European Journal of Medicinal Chemistry URL:[Link]
Sources
- 1. 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
Introduction: The Sulfonyl Indoline Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Physical Properties of Sulfonyl Indoline Compounds
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1][2] Its unique three-dimensional, non-coplanar structure, when compared to its aromatic counterpart indole, can impart favorable physicochemical properties such as increased aqueous solubility.[1] When functionalized with a sulfonyl group, the resulting sulfonyl indoline moiety becomes a powerful pharmacophore, integral to the design of targeted therapeutics, including kinase inhibitors and antimicrobial agents.[3][4][5][6]
For researchers, scientists, and drug development professionals, a profound understanding of the physical properties of this scaffold is not merely academic; it is a cornerstone of successful drug design. Properties such as lipophilicity, solubility, and ionization state are not independent variables but rather an interconnected web of characteristics that dictate a molecule's ultimate fate in a biological system.[7][8] They govern everything from absorption and distribution to target engagement and eventual clearance. This guide provides a detailed exploration of these critical physical properties, explaining the causality behind experimental choices and offering field-proven methodologies for their accurate assessment.
Lipophilicity: Mastering the Hydrophobic-Hydrophilic Balance
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physical properties in drug discovery. It is a delicate balance; sufficient lipophilicity is required for membrane permeation and interaction with hydrophobic pockets in target proteins, but excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic turnover.[9][10]
Key Descriptors: LogP and LogD
-
LogP: The logarithm of the partition coefficient, which describes the ratio of the concentration of a neutral compound in a biphasic system of n-octanol and water at equilibrium.[11]
-
LogD: The logarithm of the distribution coefficient, which is the ratio of the sum of all forms of a compound (ionized and neutral) in octanol to the sum of all forms in water at a specific pH. For drug development, LogD at pH 7.4 (LogD₇.₄) is the most relevant parameter as it reflects the lipophilicity under physiological conditions.[11]
For sulfonyl indoline compounds, which often contain ionizable groups like the sulfonamide proton, LogD is the more informative descriptor.[10]
Experimental Determination of Lipophilicity
While computational models provide rapid estimations, experimental determination remains the gold standard for accuracy.
Protocol 1: Shake-Flask Method for LogP/LogD Determination
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[12]
-
Preparation: Prepare a saturated solution of n-octanol in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and a saturated solution of the buffer in n-octanol. This pre-equilibration of the solvent phases is critical for accurate results.
-
Dissolution: Dissolve a precisely weighed amount of the sulfonyl indoline compound in one of the pre-saturated phases.
-
Partitioning: Combine the solution with a known volume of the other pre-saturated phase in a glass vial.
-
Equilibration: Agitate the mixture vigorously (e.g., on a mechanical shaker) at a constant temperature for a sufficient period (typically 1-24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate LogP or LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Causality: The shake-flask method is the benchmark because it measures true thermodynamic equilibrium. However, it is labor-intensive. For higher throughput, Reverse-Phase HPLC (RP-HPLC) methods are often employed, where retention time is correlated to LogP/LogD values established by a set of standards.[7][9]
Data and Interpretation
The lipophilicity of sulfonyl indolines can be modulated by substituents. Generally, LogP values for drug-like molecules are desired to be below 5, in accordance with Lipinski's Rule of Five.[9][10]
| Compound Type | Typical LogP Range | Reference |
| Substituted Indole Sulfonylhydrazones | 3.5 - 4.9 | [10] |
| Sulfonylated Indoloquinolines | 2.0 - 5.0 | [3] |
Diagram 1: Workflow for Shake-Flask LogD Determination
Caption: Workflow for experimental LogD determination.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a prerequisite for absorption and distribution. Poor solubility is a leading cause of attrition in drug development pipelines.[13] It is influenced by a molecule's lipophilicity, crystal lattice energy (related to melting point), and its capacity for hydrogen bonding.[12] The non-coplanar nature of the indoline ring system can disrupt crystal packing and improve solubility compared to flatter aromatic systems.[1]
Experimental Determination of Solubility
Protocol 2: Kinetic Turbidimetric Solubility Assay
This is a high-throughput method ideal for early discovery to flag compounds with potential solubility issues.
-
Stock Solution: Prepare a high-concentration stock solution of the sulfonyl indoline compound in an organic solvent like dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microplate (e.g., 96-well or 384-well).
-
Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the buffer, initiating precipitation.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometer).
-
Quantification: The solubility is determined by comparing the turbidity profile of the test compound against a set of standards with known solubility, or by identifying the concentration at which precipitation begins.
Causality: This method measures "kinetic" solubility, which reflects the concentration at which a compound precipitates from a supersaturated solution. For a more rigorous "thermodynamic" solubility value, which represents true equilibrium, a shake-flask method similar to Protocol 1 is used, but without the octanol phase and with a longer equilibration time (24-72 hours).[12]
Data and Interpretation
Solubility is often expressed as LogS, the logarithm of the molar solubility.
| LogS Value | Solubility Class | Reference |
| > -4 | Soluble / Moderately Soluble | [10][14] |
| -4 to -6 | Poorly Soluble | [10][14] |
| < -6 | Very Poorly Soluble | [10][14] |
Many sulfonyl indoline derivatives fall into the moderately to poorly soluble range, necessitating careful formulation strategies.[10][14]
Diagram 2: Turbidimetric Solubility Assay Workflow
Caption: High-throughput kinetic solubility workflow.
Ionization Constant (pKa): Dictating Charge and Interaction
The pKa is the pH at which a compound is 50% ionized. It is a fundamental property that dictates a molecule's charge state in different biological compartments, thereby influencing its solubility, membrane permeability, and ability to interact with charged residues in a target's active site.[7][11] Sulfonyl indoline compounds can possess both acidic and basic centers. The sulfonamide (R-SO₂-NH-R') proton is weakly acidic, while the indoline nitrogen is a weak base.[10][15]
Experimental Determination of pKa
Protocol 3: Potentiometric Titration
This is a highly accurate method for determining pKa values.
-
Solution Preparation: Dissolve the sulfonyl indoline compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or dioxane) to ensure solubility throughout the titration.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision micro-burette.
-
Titration: Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., KOH) titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Specialized software is used to analyze the titration data and refine the pKa values.
Causality: The electron-withdrawing nature of the sulfonyl group increases the acidity (lowers the pKa) of the attached NH proton compared to a simple amine. The pKa of benzenesulfonamide in DMSO is approximately 16.1.[16] The specific value for a sulfonyl indoline will be modulated by other substituents on the indoline and sulfonyl aryl rings.
Data and Interpretation
| Functional Group | Typical pKa Range (in DMSO) | Reference |
| Benzenesulfonamide (N-H) | ~16.1 | [16] |
| Indole (N-H) | ~21 | [15] |
| Phenylsulfonamide (Ar-SO₂-NH-Ph) | ~12.9 | [16] |
Knowing the pKa allows for the prediction of the predominant species at physiological pH 7.4, which is crucial for understanding LogD and predicting interactions.[10]
Diagram 3: Ionization Equilibrium of a Sulfonyl Indoline
Caption: Acidic equilibrium of the sulfonamide proton.
Melting Point and Crystal Structure
The melting point (M.p.) and the detailed three-dimensional arrangement of molecules in the solid state, determined by X-ray crystallography, provide invaluable insights into the stability, purity, and intermolecular forces governing a compound. A high melting point often correlates with strong crystal lattice energy, which can be a contributor to poor solubility.[12]
Experimental Determination of Melting Point
Protocol 4: Capillary Melting Point Determination
This is a standard, reliable method for determining the melting range of a crystalline solid.
-
Sample Preparation: Finely powder a small amount of the dry sulfonyl indoline compound.
-
Capillary Loading: Pack a small amount of the powder into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample, initially rapidly to approach the melting point, then slowly (1-2 °C per minute) as the melting point is neared.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Insights from X-ray Crystallography
Single-crystal X-ray diffraction studies on sulfonyl indoline derivatives have revealed key structural motifs:
-
Molecular Geometry: The core indole ring system is typically planar or near-planar. A defining feature is that the sulfonyl-bound phenyl ring is oriented nearly orthogonally to the indole plane, with dihedral angles often between 73° and 88°.[17][18]
-
Intermolecular Interactions: This orthogonal arrangement facilitates significant intermolecular bonding. Key interactions stabilizing the crystal packing include:
-
Conformation: The torsion angles around the S-N bond indicate a syn conformation of the sulfonyl moiety.[17]
Table of Physical Data for Exemplar Sulfonyl Indoline Derivatives
| Compound | Melting Point (°C) | Key Structural Feature | Reference |
| 1-Acetyl-5-bromo-N-(tert-butyl)indoline-6-sulfonamide | 235.7–236.1 | N-acetylated indoline | [4] |
| 1-(4-Chlorobenzoyl)indoline-5-sulfonamide | > 250 | 1-Acylated indoline | [19] |
| N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | 236–237 | Indole-3-carboxaldehyde derivative | [20] |
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 10. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. books.rsc.org [books.rsc.org]
- 13. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 14. mdpi.com [mdpi.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. medchem.unistra.fr [medchem.unistra.fr]
- 17. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structures of three indole derivatives: 3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole, 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one and 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one chloroform monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Handling of 1-[(4-ethylphenyl)sulfonyl]indoline
Executive Summary
1-[(4-ethylphenyl)sulfonyl]indoline is a hydrophobic sulfonamide derivative characterized by a lipophilic indoline core and a para-ethyl-substituted phenylsulfonyl moiety. Its physicochemical profile is defined by high solubility in polar aprotic solvents (DMSO, DMF) and negligible solubility in pure aqueous media .
Effective handling of this compound in biological or chemical assays requires strict adherence to organic solvent stock preparation followed by controlled dilution. This guide details the solubility limits, preparation protocols, and stability considerations necessary for reproducible experimental data.
Part 1: Physicochemical Solubility Profile
Structural Determinants of Solubility
The solubility behavior of 1-[(4-ethylphenyl)sulfonyl]indoline is governed by three structural domains:
-
Indoline Core: A bicyclic, hydrophobic structure that significantly limits water interaction.
-
Sulfonyl Linker (
): A polar motif that accepts hydrogen bonds, providing high affinity for DMSO. However, it lacks hydrogen bond donors (the nitrogen is fully substituted), preventing effective solvation in water. -
4-Ethylphenyl Tail: The ethyl group increases lipophilicity (LogP) compared to its methyl analog (N-tosylindoline), further reducing aqueous solubility.
Quantitative Solubility Data (Estimated & Empirical Class Data)
| Solvent System | Solubility Rating | Estimated Concentration | Mechanism of Solvation |
| DMSO (100%) | High | > 50 mg/mL (> 150 mM) | Dipole-dipole interactions; Sulfonyl oxygen solvation. |
| Water (pH 7.4) | Insoluble | < 0.01 mg/mL (< 30 µM) | Hydrophobic effect dominates; lack of H-bond donors. |
| Ethanol (100%) | Moderate | ~ 10–25 mg/mL | Van der Waals & weak polar interactions. |
| PBS / Media | Poor | < 10 µM (without co-solvent) | Rapid precipitation upon introduction. |
Critical Note: The compound behaves similarly to N-tosylindoline (CAS 31271-90-6) but is slightly more lipophilic due to the ethyl vs. methyl substitution. Expect lower aqueous solubility than standard sulfonamide drugs.
Part 2: Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solutions
Objective: Create a stable, precipitation-free stock solution for long-term storage.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥ 99.9%.
-
Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, which DMSO can degrade).
-
Dissolution:
-
Target Concentration: 10 mM to 50 mM .
-
Add DMSO to the solid. Vortex vigorously for 30–60 seconds.
-
Tip: If solid persists, sonicate in a water bath at 35°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.
-
Stability: Stable for >6 months if kept dry. DMSO is hygroscopic; water absorption will cause compound precipitation over time.
-
Protocol B: Aqueous Solubility Determination (Kinetic Method)
Objective: Determine the "Kinetic Solubility Limit"—the concentration at which the compound precipitates when diluted from DMSO into buffer.
Materials:
-
10 mM DMSO Stock of 1-[(4-ethylphenyl)sulfonyl]indoline.
-
PBS (Phosphate Buffered Saline), pH 7.4.
-
96-well clear microplate.
-
Plate reader (Absorbance at 620 nm for turbidity).
Workflow:
-
Prepare Dilutions: In a PCR plate, prepare a serial dilution of the compound in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM... down to 0.1 mM).
-
Transfer to Buffer: Pipette 198 µL of PBS into the 96-well assay plate.
-
Spike: Add 2 µL of each DMSO dilution into the PBS (Final DMSO = 1%).
-
Final Concentrations: 100 µM, 50 µM, 25 µM...
-
-
Incubate: Shake gently for 2 hours at Room Temperature.
-
Read: Measure Absorbance at 620 nm (turbidity).
-
Interpretation: A significant rise in OD620 compared to the blank indicates precipitation. The highest concentration before this rise is your Kinetic Solubility Limit.
-
Part 3: Visualization of Solubility Logic
The following diagram illustrates the solvation pathways and the critical "crash-out" risk during aqueous dilution.
Figure 1: Solvation workflow showing the transition from stable organic stock to potential aqueous precipitation.
Part 4: Handling & Troubleshooting
Preventing Precipitation in Biological Assays
When using this compound in cell culture or enzymatic assays, the "crash-out" effect can lead to false negatives (compound not in solution) or false positives (aggregates inhibiting enzymes non-specifically).
Best Practices:
-
Keep DMSO Low: Maintain final DMSO concentration < 1% (v/v) to minimize toxicity, but ensure it is high enough to keep the compound soluble during the mixing step.
-
Intermediate Dilution: Do not pipette 10 mM stock directly into 10 mL of media.
-
Correct Method: Dilute 10 mM stock
100 µM in media (rapid mixing) Serial dilute in media.
-
-
Use Surfactants: If the assay tolerates it, add 0.01% Triton X-100 or Tween-20 to the buffer. This stabilizes the hydrophobic indoline tail and significantly raises the kinetic solubility limit.
Stability
-
Hydrolysis: The sulfonamide bond (
) in this indoline derivative is chemically robust. It resists hydrolysis in neutral and slightly acidic/basic aqueous buffers for standard assay durations (24–48 hours). -
Oxidation: The indoline nitrogen is protected by the sulfonyl group, preventing oxidation to indole under normal storage conditions.
References
-
Thermo Scientific Chemicals. 1-(p-Toluenesulfonyl)indole, 95% Product Specification. Retrieved from
- Validates the insolubility of the structural class (N-tosylindoles)
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10956616, 1-(p-Toluenesulfonyl)indole. Retrieved from
- Provides physicochemical property data (LogP, H-bond acceptors) for the closest structural analog.
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from
- Authoritative source on DMSO solvation mechanisms for polar aprotic/hydrophobic compounds.
Methodological & Application
preparation of 1-[(4-ethylphenyl)sulfonyl]indoline for biological assays
Application Note: High-Purity Preparation of 1-[(4-ethylphenyl)sulfonyl]indoline for Biological Assays
Abstract
This guide details the protocol for synthesizing and preparing 1-[(4-ethylphenyl)sulfonyl]indoline (Target Molecule) with a purity grade suitable for sensitive biological assays (
Part 1: Chemical Rationale & Retrosynthesis
1.1 The Target Scaffold
The target molecule consists of an indoline core sulfonated at the
1.2 Synthetic Strategy: Nucleophilic Substitution The most robust route involves the nucleophilic attack of the indoline nitrogen (a secondary amine) on 4-ethylbenzenesulfonyl chloride.
-
Why Dichloromethane (DCM)? It solubilizes both the lipophilic sulfonyl chloride and the indoline while allowing easy aqueous workup.
-
Why Pyridine? It acts as both a base to neutralize the HCl by-product and a nucleophilic catalyst.
-
Bio-Safety Critical Control Point: Residual 4-ethylbenzenesulfonyl chloride is a potent electrophile capable of alkylating proteins, leading to cytotoxicity artifacts. The protocol below includes a specific quenching step to eliminate this risk.
Part 2: Detailed Synthesis Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| Indoline | 119.17 | 1.0 | Nucleophile (Core) |
| 4-Ethylbenzenesulfonyl chloride | 204.67 | 1.1 | Electrophile |
| Pyridine | 79.10 | 2.0 | Base / Catalyst |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium |
| 1M HCl (aq) | - | Wash | Removes Pyridine |
| 1M NaOH (aq) | - | Wash | Removes Sulfonic Acid |
Step-by-Step Procedure
Step 1: Reaction Setup
-
In a clean, dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Indoline (1.19 g, 10.0 mmol) in DCM (20 mL) .
-
Add Pyridine (1.6 mL, ~20.0 mmol) .
-
Cool the mixture to 0°C using an ice bath. Reason: Sulfonylation is exothermic; cooling prevents side reactions.
Step 2: Addition 4. Dissolve 4-Ethylbenzenesulfonyl chloride (2.25 g, 11.0 mmol) in DCM (10 mL) . 5. Add the sulfonyl chloride solution dropwise to the stirring indoline mixture over 15 minutes. 6. Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–6 hours .
- Monitoring: Check via TLC (Hexane:EtOAc 3:1). The indoline spot (lower Rf) should disappear.
Step 3: Quenching (CRITICAL) 7. Add Water (10 mL) and stir vigorously for 30 minutes.
- Mechanism:[4][5] This hydrolyzes unreacted sulfonyl chloride into 4-ethylbenzenesulfonic acid, which is water-soluble and non-toxic in the subsequent base wash.
Step 4: Workup & Isolation 8. Transfer mixture to a separatory funnel. Separate the organic layer (DCM). 9. Acid Wash: Wash DCM layer with 1M HCl (2 x 20 mL) .
- Purpose: Protonates excess pyridine and unreacted indoline, moving them to the aqueous phase.
- Base Wash: Wash DCM layer with 1M NaOH (2 x 20 mL) .
- Purpose: Deprotonates the hydrolyzed sulfonic acid byproduct, ensuring it stays in the aqueous phase.
- Dry & Concentrate: Dry the organic layer over anhydrous
, filter, and evaporate under reduced pressure to yield an off-white solid.
Step 5: Purification (Recrystallization) 12. Dissolve the crude solid in minimal boiling Ethanol . 13. Allow to cool slowly to RT, then to 4°C. 14. Filter the crystals and wash with cold hexanes.
Part 3: Visualization of Workflow
Figure 1: Synthetic workflow emphasizing the critical quenching and washing steps required to achieve bio-assay grade purity.
Part 4: Quality Control (QC) for Bio-Assays
Before using the compound in cell-based assays, it must pass the following QC metrics.
| QC Test | Acceptance Criteria | Rationale |
| HPLC Purity | Impurities can cause off-target effects. | |
| 1H NMR | No Pyridine peaks ( | Pyridine is cytotoxic and alters pH. |
| LC-MS | Mass [M+H]+ ~288.1 | Confirm identity. |
| Residual Solvent | DMSO/DCM < 0.1% | Chlorinated solvents are highly toxic to cells. |
Key NMR Diagnostic Peaks (CDCl3):
-
Indoline Core: Triplet/Multiplet ~3.0 ppm (C3-H) and ~4.0 ppm (C2-H).
-
Ethyl Group: Triplet ~1.2 ppm (CH3), Quartet ~2.7 ppm (CH2).
-
Aromatic Region: Two distinct sets of signals (Indoline fused ring + Para-substituted sulfonyl ring).
Part 5: Solubilization & Assay Protocol
Biologists often face precipitation issues when moving from stock solutions to aqueous media. Follow this decision tree to ensure stability.
Stock Solution Preparation
-
Solvent: Sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).[7]
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Calculation: To make 1 mL of 20 mM stock, dissolve 5.75 mg of product in 1 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 50
L) and store at -20°C. Avoid repeated freeze-thaw cycles.
Serial Dilution Strategy
Do not dilute directly from 20 mM stock into the cell culture media (e.g., DMEM), as this often causes "crashing out" (precipitation).
-
Step A (Intermediate Plate): Perform serial dilutions in 100% DMSO first.
-
Step B (Media Transfer): Transfer 1
L of the DMSO dilution into 999 L of media (1:1000 dilution).-
Final DMSO Concentration: 0.1% (Safe for most cell lines).
-
Figure 2: Protocol for solubilizing the lipophilic sulfonamide for aqueous assays without precipitation.
References
-
Synthesis of N-sulfonylindoles/indolines
-
H. R. Patel Institute. (n.d.). Practical Lab Manual: Synthesis of Sulfonamides. Retrieved from
- Context: General procedure for sulfonylation of amines using sulfonyl chlorides and base.
-
-
Biological Activity of N-sulfonylindoles
-
El-Nassan, H. B., et al. (2022).[8] Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect. NIH/PubMed. Retrieved from
- Context: Validates the biological relevance of the sulfonyl-indole scaffold.
-
-
DMSO Solubility & Toxicity in Assays
-
BenchChem. (2025).[9] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from
- Context: Limits of DMSO concentration (0.1% - 0.5%) to prevent cytotoxicity.
-
-
Removal of Sulfonyl Chlorides
-
Google Patents. (1963). Production of organic sulfonyl chlorides (Quenching protocols). US3108137A. Retrieved from
- Context: Industrial and lab-scale methods for hydrolyzing excess sulfonyl chlorides.
-
Sources
- 1. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 2. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 3. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Application Note: Storage, Handling, and Stability of 1-[(4-ethylphenyl)sulfonyl]indoline
This Application Note is designed for researchers and drug discovery professionals requiring high-fidelity handling protocols for 1-[(4-ethylphenyl)sulfonyl]indoline . This guide synthesizes chemical first principles with standard operating procedures (SOPs) for sulfonamide-protected heterocycles.
Introduction & Chemical Context
1-[(4-ethylphenyl)sulfonyl]indoline (CAS: Generic/Research Grade) is a sulfonamide-protected indoline derivative. In medicinal chemistry, this scaffold serves as a critical intermediate for synthesizing GPCR ligands (specifically 5-HT6 antagonists) and kinase inhibitors.
While the sulfonyl group provides steric and electronic protection to the indoline nitrogen, the indoline core remains susceptible to oxidative dehydrogenation , a degradation pathway driven by the thermodynamic stability of the aromatized indole product. This guide prioritizes protocols that mitigate oxidative stress and hydrolytic cleavage.
Physicochemical Profile
| Property | Specification | Notes |
| Formula | C₁₆H₁₇NO₂S | |
| Molecular Weight | 287.38 g/mol | Useful for molarity calculations. |
| Appearance | White to off-white solid | Critical QC Indicator: Yellowing indicates oxidation to indole species. |
| Solubility | DMSO (>20 mM), DMF, DCM | Insoluble in water/PBS. |
| LogP (Predicted) | ~3.5 - 4.0 | Highly lipophilic; prone to non-specific binding in plasticware. |
Critical Storage Protocols
Rationale: The primary threat to shelf-life is not hydrolysis (sulfonamides are acid/base stable) but oxidative aromatization and hygroscopic aggregation .
A. Solid State Storage (Long-Term)
Upon receipt, the bulk powder must be stabilized to prevent atmospheric oxidation.
-
Temperature: Store at -20°C (Standard) or -80°C (Optimal for >1 year).
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-initiated radical formation.
-
Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (N₂) before sealing. Argon is preferred as it is heavier than air and provides a better blanket over the solid.
-
Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active silica gel or Drierite™.
B. Solution State Storage (Stock Solutions)
Compounds in solution are kinetically more vulnerable to degradation.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.
-
Concentration: Prepare Master Stocks at 10 mM or 50 mM . Avoid low concentrations (<1 mM) for storage, as surface adsorption losses become significant.
-
Freeze/Thaw Discipline:
-
Aliquot Master Stock into single-use volumes (e.g., 50 µL).
-
Limit: Maximum 3 freeze-thaw cycles.
-
Why? DMSO is hygroscopic. Repeated opening introduces water, which can precipitate the lipophilic compound over time.
-
Handling & Solubilization Protocol
Objective: Create a homogenous solution without inducing precipitation or degradation.
Step-by-Step Solubilization Workflow
-
Equilibration: Allow the vial to warm to Room Temperature (RT) inside the desiccator for 30 minutes before opening.
-
Risk: Opening a cold vial condenses atmospheric moisture onto the powder, causing hydrolysis or weighing errors.
-
-
Weighing: Use an anti-static gun if the powder is static-prone. Weigh quickly into an amber glass vial.
-
Dissolution:
-
Add Anhydrous DMSO to achieve target concentration (e.g., for 1 mg, add 348 µL DMSO for 10 mM).
-
Vortex: 30 seconds at medium speed.
-
Sonication: If particles persist, sonicate in a water bath at 25°C for 5 minutes. Do not heat above 40°C.
-
-
Visual Inspection: Hold vial against a light source. The solution must be clear and particulate-free.
Graphviz Diagram: Handling Lifecycle
The following diagram illustrates the "Chain of Custody" for the compound to ensure integrity.
Caption: Figure 1. Lifecycle management workflow ensuring minimal moisture exposure and oxidative stress.
Quality Control & Stability Validation
Researchers should validate the integrity of the compound if stored for >6 months.
A. The Degradation Pathway
The primary degradation risk is the oxidation of the indoline ring to an indole.
Caption: Figure 2.[1] The primary degradation pathway: Oxidative dehydrogenation of the indoline core.
B. HPLC Validation Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Pass Criteria: Purity > 95%. The indole impurity will typically elute later than the indoline due to increased planarity and aromaticity (pi-stacking with column).
Safety & References
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
PPE: Nitrile gloves, safety glasses, and lab coat required. Handle powder in a fume hood.
References
-
Sulfonamide Synthesis & Stability: BenchChem. Application Notes and Protocols for Sulfonamide Synthesis.[2] (2025).[2]
-
Indoline Oxidation Kinetics: Murray, J. I., et al. Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation.[3] Angew.[2][3] Chem. Int. Ed. (2017).[4]
-
General Storage of Lipophilic Compounds: Cayman Chemical. Product Information: 1,8-ANS (Sulfonamide Analog) Storage Protocol.
-
DMSO Solubility Modeling: Balakin, K. V., et al.[5][6] In Silico Estimation of DMSO Solubility of Organic Compounds. J. Biomol.[5] Screen. (2004).[5]
Sources
- 1. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unige.ch [unige.ch]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scilit.com [scilit.com]
A Systematic Approach to Solvent Selection for 1-[(4-ethylphenyl)sulfonyl]indoline
An Application Note and Protocol for Researchers
Abstract
The selection of an appropriate solvent is a foundational step in chemical synthesis, purification, formulation, and analytical characterization. For a molecule like 1-[(4-ethylphenyl)sulfonyl]indoline, which possesses both nonpolar aromatic regions and a polar sulfonyl group, identifying an optimal solvent system is non-trivial. This guide provides a comprehensive, structured methodology for researchers, scientists, and drug development professionals to systematically evaluate and select suitable solvents. The protocols herein are designed to be self-validating, moving from rapid qualitative screening to precise quantitative assessment, ensuring both scientific rigor and practical efficiency.
Introduction: Structural Analysis and Solubility Prediction
1-[(4-ethylphenyl)sulfonyl]indoline is a sulfonamide derivative characterized by a tricyclic indoline core bonded to an ethylphenylsulfonyl group. Understanding its structural components is key to predicting its solubility behavior.
-
Indoline and Ethylphenyl Groups: These substantial aromatic and aliphatic hydrocarbon portions of the molecule contribute to its significant nonpolar character. This suggests a low affinity for highly polar solvents like water. The indoline moiety, specifically, is known to be poorly soluble in water but dissolves in organic solvents like alcohols and ethers.[1][2]
-
Sulfonyl Group (-SO₂-): The sulfonyl group introduces a strong dipole moment and acts as a hydrogen bond acceptor, imparting a degree of polarity to the molecule. This feature suggests that purely nonpolar solvents may also be suboptimal.
This dual character—a large nonpolar surface area combined with a polar functional group—indicates that the ideal solvent will likely be one of intermediate polarity or a polar aprotic solvent capable of accommodating both moieties. Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often highly effective at dissolving sulfonamides due to their ability to participate in hydrogen bonding and effectively solvate both polar and nonpolar regions of a molecule.[3]
Safety and Handling Precautions
To date, the specific toxicological properties of 1-[(4-ethylphenyl)sulfonyl]indoline have not been fully investigated.[4] Therefore, it is imperative to handle the compound with caution, assuming it may be hazardous.
-
Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[4]
-
Solvent Hazards: Independently review the Safety Data Sheet (SDS) for every solvent used in the following protocols. Pay close attention to flammability, toxicity, and specific handling requirements. For example, some solvents may form explosive mixtures with air upon heating.[5]
-
Disposal: Dispose of all chemical waste in accordance with institutional and local government regulations.
Experimental Workflow for Solvent Selection
A systematic approach ensures that the chosen solvent meets all necessary criteria for the intended application, such as sufficient concentration for a reaction, appropriate volatility for recrystallization, or compatibility with analytical instrumentation. The following workflow provides a logical progression from initial screening to final selection.
Diagram 1: A three-phase experimental workflow for systematic solvent selection.
Detailed Experimental Protocols
Protocol: Qualitative Solubility 'Spot Test'
Objective: To rapidly screen a wide range of solvents to eliminate those in which the compound is clearly insoluble.
Materials:
-
1-[(4-ethylphenyl)sulfonyl]indoline
-
A selection of candidate solvents (see Table 1)
-
Small vials or test tubes (e.g., 1-dram vials)
-
Spatula
-
Vortex mixer
Procedure:
-
Preparation: Place approximately 1-2 mg of 1-[(4-ethylphenyl)sulfonyl]indoline into a series of labeled vials.
-
Solvent Addition: Add 0.5 mL of a candidate solvent to the corresponding vial.
-
Mixing: Cap the vial and vortex vigorously for 30-60 seconds at room temperature.
-
Observation: Visually inspect the solution against a contrasting background. Note whether the solid has completely dissolved, partially dissolved, or remained insoluble.
-
Categorization: Classify each solvent as "Soluble," "Partially Soluble," or "Insoluble" based on your observation. Only solvents classified as "Soluble" should be carried forward for quantitative analysis.
Causality: This rapid test conserves material and time by quickly identifying solvents that are unlikely to meet the concentration requirements of most applications.
Protocol: Quantitative Solubility Determination by the Gravimetric Method
Objective: To accurately determine the solubility of the compound in promising solvents at a specific temperature. The gravimetric method is a reliable technique for determining the solubility of crystalline compounds.[6]
Materials:
-
1-[(4-ethylphenyl)sulfonyl]indoline
-
Promising solvents identified in Protocol 4.1
-
Scintillation vials or flasks with secure caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass vials for evaporation
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric pipettes
-
Vacuum oven or nitrogen stream for evaporation
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of 1-[(4-ethylphenyl)sulfonyl]indoline to a vial (e.g., 20-30 mg). The key is to have undissolved solid remaining at the end of the equilibration.
-
Add a known volume of the solvent (e.g., 2.0 mL).
-
Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C).
-
-
Equilibration:
-
Allow the slurry to agitate for at least 24 hours. This extended period is crucial to ensure the solution reaches equilibrium and becomes fully saturated.
-
After 24 hours, cease agitation and let the vial stand undisturbed in the temperature bath for another 1-2 hours to allow excess solid to settle.
-
-
Sample Collection and Filtration:
-
Carefully draw a precise aliquot of the clear supernatant (e.g., 1.0 mL) using a volumetric pipette.
-
Immediately pass the solution through a syringe filter into a pre-weighed, labeled evaporation vial. Filtration is critical to remove any microscopic, undissolved particulates that would artificially inflate the final mass.
-
-
Solvent Evaporation:
-
Place the vial containing the filtered saturated solution in a vacuum oven at a moderate temperature or under a gentle stream of nitrogen until the solvent has completely evaporated and a constant weight of the dried solid is achieved.[6]
-
-
Calculation:
-
Weigh the vial containing the dried residue.
-
Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot taken
-
Self-Validation: This protocol is self-validating because it relies on fundamental measurements of mass and volume. For increased confidence, the experiment should be performed in triplicate to ensure the results are reproducible.
Protocol: Solution Stability Assessment
Objective: To ensure the compound does not degrade in the chosen solvent over a typical experimental timeframe.
Materials:
-
A solution of the compound in the final candidate solvent (at a known concentration)
-
TLC plates or an HPLC system
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the solution, perform an analysis.
-
TLC: Spot the solution on a TLC plate and develop it using an appropriate mobile phase. Note the appearance and Rf value of the main spot.
-
HPLC: Inject the solution into an HPLC system and record the chromatogram, noting the retention time and peak area of the parent compound.
-
-
Incubation: Store the solution under conditions that mimic the intended application (e.g., room temperature, protected from light) for a set period (e.g., 24, 48, or 72 hours).
-
Follow-up Analysis: Re-analyze the stored solution using the same method as in step 1.
-
Comparison: Compare the initial and final analyses. The appearance of new spots (TLC) or new peaks (HPLC), or a significant decrease in the main peak's area, indicates potential degradation. Analytical methods like GC-MS or LC-MS are powerful tools for such stability assessments.[7]
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Candidate Solvents for Initial Screening This table provides a rational starting point based on the structural properties of sulfonamides.
| Solvent Class | Solvent Name | Polarity Index | Boiling Point (°C) | Rationale & Notes |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 6.4 | 153 | Often an excellent solvent for sulfonamides.[3] High boiling point. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Highly effective at dissolving a wide range of compounds.[3] High boiling point, can be difficult to remove. | |
| Acetonitrile (ACN) | 5.8 | 82 | Common in HPLC and for reactions.[8] Moderate polarity. | |
| Acetone | 5.1 | 56 | Good general-purpose solvent, volatile. | |
| Polar Protic | Ethanol (EtOH) | 4.3 | 78 | Commonly used for recrystallizing sulfonamides, often with water.[9] |
| Isopropanol (IPA) | 3.9 | 82 | Similar to ethanol, good for recrystallization.[9] | |
| Methanol (MeOH) | 5.1 | 65 | Highly polar protic solvent.[8] | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | 40 | Good for dissolving nonpolar compounds, often used in synthesis. Volatile. |
| Ethers | Tetrahydrofuran (THF) | 4.0 | 66 | Aprotic ether with moderate polarity. |
| Aromatic | Toluene | 2.4 | 111 | Nonpolar, may be suitable if nonpolar character dominates. |
Table 2: Example Quantitative Solubility Data Data below is hypothetical and should be replaced with experimentally determined values.
| Solvent Name | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) | Application Suitability Notes |
| Acetonitrile | 25 | 15.2 ± 0.8 | Good for HPLC, moderate solubility. |
| Dichloromethane | 25 | 45.7 ± 2.1 | High solubility, good for reactions; low boiling point. |
| Ethanol | 25 | 5.1 ± 0.4 | Low solubility at RT, potential for recrystallization. |
| DMSO | 25 | >200.0 ± N/A | Excellent for stock solutions; high boiling point. |
| Toluene | 25 | 8.9 ± 0.6 | Moderate solubility, nonpolar applications. |
Logical Framework for Solvent Selection
Once quantitative data is obtained, the final selection depends heavily on the intended application. The following decision framework can guide this process.
Diagram 2: A decision-making framework for selecting the optimal solvent based on application.
References
- BenchChem. (n.d.). Recrystallization of Sulfonamide Products. Technical Support Center.
-
Cysewska, P., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. Retrieved from [Link]
- ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?
-
INDOFINE Chemical Company, Inc. (2026). Safety Data Sheet. Retrieved from [Link]
- Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents.
-
Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Retrieved from [Link]
Sources
- 1. Indoline | 496-15-1 [chemicalbook.com]
- 2. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 3. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indofinechemical.com [indofinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(4-ethylphenyl)sulfonyl]indoline
Ticket: Yield Optimization & Process Stability Subject: N-Sulfonylation of Indoline with 4-Ethylbenzenesulfonyl Chloride Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
You are experiencing yield fluctuations in the synthesis of 1-[(4-ethylphenyl)sulfonyl]indoline . This reaction involves the nucleophilic attack of the indoline nitrogen (a secondary cyclic amine) onto the sulfur atom of 4-ethylbenzenesulfonyl chloride.
The Core Problem: The primary yield-killer in this synthesis is not lack of reactivity, but rather competitive hydrolysis of the sulfonyl chloride reagent and inefficient HCl scavenging . 4-ethylbenzenesulfonyl chloride is moisture-sensitive; if it hydrolyzes to the sulfonic acid, it becomes unreactive, leaving unreacted indoline.
Reaction Mechanism & Failure Points
The following diagram illustrates the desired pathway versus the moisture-induced failure mode.
Caption: Figure 1.[1][2][3][4] Mechanistic pathway showing the critical competition between product formation and sulfonyl chloride hydrolysis.
Optimization Protocols
To maximize yield, you must choose the protocol that matches your scale and reagent quality.
Method A: The "Anhydrous" Standard (Small Scale / High Purity)
Best for: <5g scale, ensuring maximum conversion when reagents are dry.
The Logic: Pyridine acts as both the solvent and the acid scavenger (proton sponge). By excluding water, you eliminate the hydrolysis pathway shown in Figure 1.
-
Dissolution: Dissolve Indoline (1.0 equiv) in dry Dichloromethane (DCM) (5 mL/mmol).
-
Base Addition: Add Pyridine (3.0 equiv). Crucial: Do not use catalytic pyridine; it must be stoichiometric to trap HCl.
-
Reagent Addition: Cool to 0°C. Add 4-ethylbenzenesulfonyl chloride (1.2 equiv) portion-wise.
-
Tech Tip: If the chloride is liquid/oily, dilute it in a small volume of DCM and add dropwise.
-
-
Catalysis (Optional): If reaction stalls >4 hours, add 5 mol% DMAP (4-Dimethylaminopyridine). This forms a super-active N-acylpyridinium intermediate.
-
Workup: Wash with 1M HCl (to remove pyridine)
Sat. NaHCO Brine.
Method B: The Schotten-Baumann "Biphasic" System (Scale-Up / Green)
Best for: >5g scale, older reagents, or "oiling out" issues.
The Logic: This uses a biphasic system (Water/Organic).[5] The base (Na
-
Phase 1: Dissolve Indoline (1.0 equiv) in Ethyl Acetate or THF.
-
Phase 2: Dissolve Na
CO (2.5 equiv) in Water. -
Mixing: Combine phases and stir vigorously (high RPM is critical for interfacial surface area).
-
Addition: Add 4-ethylbenzenesulfonyl chloride (1.3 equiv) at Room Temp.
-
Isolation: Separate layers. The product is in the organic layer; impurities are in the water.[6]
Protocol Comparison Data
| Feature | Method A (Anhydrous) | Method B (Schotten-Baumann) |
| Yield Potential | 85-95% | 80-90% |
| Purity Profile | High, but requires acid wash | Very High (Self-purifying) |
| Moisture Sensitivity | High (Strictly anhydrous) | Low (Water is the solvent) |
| Reaction Time | 2 - 6 Hours | 1 - 3 Hours |
| Green Score | Low (Pyridine/DCM) | High (Water/EtOAc) |
Troubleshooting Guide (FAQ)
Q1: My product is isolating as a sticky brown oil instead of a solid. How do I fix this? Diagnosis: This is common with ethyl-substituted aromatics due to increased lipophilicity and rotational freedom preventing crystal lattice packing. Solution:
-
Solvent Swap: Do not evaporate to dryness. Exchange the solvent to Ethanol (EtOH) .
-
Trituration: Add water dropwise to the hot ethanolic solution until it turns slightly cloudy. Cool slowly to 4°C.
-
Seed: Scratch the glass side of the flask; the friction energy often induces nucleation.
Q2: I have low yield (<50%), and TLC shows starting indoline remains. Diagnosis: Your sulfonyl chloride likely hydrolyzed before it could react. 4-ethylbenzenesulfonyl chloride is hygroscopic. Solution:
-
Check Reagent: Take an NMR of your sulfonyl chloride. If you see broad OH peaks or shifts corresponding to the sulfonic acid, the reagent is "dead."
-
Stoichiometry: Increase sulfonyl chloride to 1.5 equivalents .
-
Add Catalyst: Add 10 mol% DMAP . This accelerates the sulfonylation rate to be faster than the hydrolysis rate.
Q3: The reaction turns black/dark purple. Diagnosis: Indoline is electron-rich and prone to oxidation (forming indole-like impurities or radical cations) if exposed to light/air for too long in the presence of trace metals. Solution:
-
Degas your solvents with Nitrogen/Argon before starting.
-
Wrap the reaction flask in aluminum foil to exclude light.
-
Ensure your base (Pyridine/TEA) is distilled and colorless, not yellow.
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific yield issue.
Caption: Figure 2. Decision tree for diagnosing low yield or purity issues.
References
- General Sulfonylation Protocol (Schotten-Baumann)
- Title: Preparation of N-aryl sulfonamide from indoline and aryl sulfonamide (Patent CN110218172B).
-
Catalysis with DMAP
- Title: Sulfonyl
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Reaction of 1-(R-Sulfonyl)
- Title: Reaction of 1-(R-Sulfonyl)indoles with N,N-Dibenzyl-β-amino Alcohols.
- Source: ResearchG
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. grokipedia.com [grokipedia.com]
Technical Support Center: Solubility Optimization for 1-[(4-ethylphenyl)sulfonyl]indoline
Status: Operational Ticket ID: SOL-IND-ETH-001 Assigned Specialist: Senior Application Scientist, Small Molecule Formulation[1]
Executive Summary
You are likely encountering precipitation ("crashing out") when transitioning 1-[(4-ethylphenyl)sulfonyl]indoline from an organic stock solution into aqueous biological media.[1]
This molecule belongs to the N-sulfonyl indoline class. Structurally, it features a lipophilic indoline core fused to a 4-ethylphenyl sulfonyl moiety.[1] Crucially, the nitrogen atom is part of a tertiary sulfonamide linkage.[1] Unlike primary or secondary sulfonamides, this molecule lacks an acidic N-H proton, meaning pH adjustment (alkalization) will not improve its solubility and may degrade the compound.[1]
This guide provides a self-validating troubleshooting workflow to stabilize this compound in solution.
Part 1: Physicochemical Profile & Solvent Compatibility[1]
Before troubleshooting, verify your solvent system against the compound's structural limitations.[1]
| Parameter | Value / Characteristic | Implication for Solubility |
| Molecular Class | Tertiary Sulfonamide / Indoline | Non-ionizable at physiological pH.[1] |
| Est. LogP | ~3.5 – 4.2 (High Lipophilicity) | High affinity for lipid bilayers; extremely poor water solubility.[1] |
| H-Bond Donors | 0 | Cannot form H-bonds with water; relies purely on van der Waals and dipole interactions.[1] |
| Key Risk | High Lattice Energy | Prone to rapid crystallization upon contact with water.[1] |
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Status | Notes |
| DMSO (Anhydrous) | High (>25 mM) | ✅ Recommended | Primary stock solvent.[1] Hygroscopic (absorbs water).[1] |
| DMF | High (>25 mM) | ✅ Alternative | Use if DMSO toxicity is a concern for specific assays.[1] |
| Ethanol (100%) | Moderate | ⚠️ Caution | Volatile; concentration changes over time.[1] |
| PBS / Media | Very Low (<10 µM) | ❌ Insoluble | Do not dissolve directly.[1] Requires carrier/co-solvent.[1] |
| 0.1M NaOH/HCl | Negligible | ❌ Ineffective | Do not use. No ionizable protons to exploit.[1] |
Part 2: Troubleshooting Decision Tree
Use this logic flow to identify the root cause of your precipitation.
Figure 1: Diagnostic flowchart for identifying the source of insolubility.[1] Blue nodes indicate decision points; Red indicates failure states; Grey indicates corrective actions.[1]
Part 3: Frequently Asked Questions (Technical)
Q1: I tried adding NaOH to help dissolve it, but it didn't work. Why?
Technical Insight: This is a common misconception.[1] Many sulfonamides (like sulfamethoxazole) are primary sulfonamides (
-
Action: Stop using base. Stick to neutral organic solvents (DMSO).
Q2: My DMSO stock freezes in the fridge, and when it thaws, solids appear.
Mechanism: DMSO has a high freezing point (18.5°C).[1] Repeated freeze-thaw cycles introduce atmospheric moisture (DMSO is highly hygroscopic).[1] Water acts as an "anti-solvent" for this lipophilic compound, causing micro-crystallization that is invisible to the naked eye until it aggregates.[1]
-
Action: Aliquot your stock immediately after preparation into single-use vials. Store at -20°C. Never re-freeze a thawed aliquot.[1]
Q3: What is the "Crash Out" effect?
Mechanism: When you pipette 1 µL of DMSO stock into 1 mL of media, the local concentration of compound at the pipette tip momentarily exceeds the solubility limit by 1000x. The water molecules strip the DMSO shell away from the compound faster than the compound can disperse. The hydrophobic ethyl-phenyl tails aggregate instantly.[1]
-
Action: Use the "Intermediate Dilution" protocol below.
Part 4: Validated Protocols
Protocol A: The "Intermediate Dilution" Method (Prevents Shock)
Use this when dosing cells to prevent immediate precipitation.[1]
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM .
-
Prepare Intermediate: In a separate tube, add 10 µL of the 10 mM stock to 990 µL of pure culture media (or PBS) while vortexing rapidly.
-
Final Dosing: Add the required volume of this Intermediate to your cell culture well.
Protocol B: Cyclodextrin Complexation (Advanced Formulation)
Use this if you need concentrations >10 µM in aqueous media.[1]
Cyclodextrins (specifically HP-β-CD) form a "donut" shape, encapsulating the hydrophobic ethyl-phenyl tail while presenting a hydrophilic exterior to the water.[1]
-
Prepare Vehicle: Make a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water.[1] Filter sterilize (0.22 µm).
-
Solubilize: Add your compound powder directly to the HP-β-CD vehicle.
-
Agitate: Shake at 37°C / 200 RPM for 4–6 hours.
-
Validation: Centrifuge at 13,000 x g for 5 mins to pellet undissolved drug. Use the supernatant.
Part 5: Mechanistic Visualization
Understanding why DMSO works and Water fails is critical for troubleshooting.
Figure 2: Solvation Dynamics.[1] Left: DMSO stabilizes the compound via dipole interactions. Right: In water, the strong water-water hydrogen bond network excludes the hydrophobic compound, forcing it to aggregate (precipitate).[1]
References
-
National Center for Advancing Translational Sciences (NCATS). (2025).[4] Assay Guidance Manual: Compound Management and Solubility.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5] [Link]
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Chapter: Solubility). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-[(4-ethylphenyl)sulfonyl]indoline
Ticket ID: PUR-IND-SO2-042 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting isolation and purification of N-sulfonylated indoline derivatives.[1]
Introduction: The Chemist’s Perspective
Welcome to the Purification Support Center. You are likely synthesizing 1-[(4-ethylphenyl)sulfonyl]indoline via the nucleophilic attack of indoline on 4-ethylbenzenesulfonyl chloride in the presence of a base (typically Pyridine, Et3N, or Na2CO3).[1]
While this reaction is generally robust, the purification is often complicated by three specific "pain points":
-
The "Sticky Oil" Syndrome: The product refuses to crystallize, trapping solvent and impurities.
-
Stubborn Starting Materials: Excess sulfonyl chloride hydrolyzes into sulfonic acid, which can act as a surfactant, preventing phase separation.[1]
-
Oxidative Coloration: Indoline derivatives are prone to oxidation, leading to pink/brown discoloration.[1]
This guide moves beyond generic advice, offering a self-validating workflow designed to isolate high-purity material suitable for biological screening or crystallographic analysis.
Module 1: The Workup Phase (Chemical Partitioning)
Objective: Remove >95% of impurities (starting materials and byproducts) before attempting crystallization.
The Logic of Extraction
You cannot crystallize a dirty oil. The most common error is rushing to evaporate the solvent. You must exploit the acid-base properties of your components:
-
Target Molecule: Neutral sulfonamide (stable to mild acid/base).
-
Impurity A (Indoline): Basic (pKa ~4.9).[1] Removed via Acid Wash .
-
Impurity B (Sulfonic Acid): Acidic. Removed via Base Wash .
-
Impurity C (Sulfonyl Chloride): Electrophilic.[2] Must be hydrolyzed first.
Protocol: The "3-Step Wash" System
| Step | Reagent | Duration | Mechanistic Action |
| 1. Quench | Water + Cat. DMAP (Optional) | 30 min stir | Hydrolysis: Converts unreacted 4-ethylbenzenesulfonyl chloride into 4-ethylbenzenesulfonic acid.[1] Note: Stirring is critical to break up oil droplets. |
| 2. Acid Wash | 1M HCl (aq) | Shake & Partition | Protonation: Converts unreacted Indoline into its water-soluble hydrochloride salt. |
| 3. Base Wash | Sat. NaHCO₃ (aq) | Shake & Partition | Deprotonation: Converts the sulfonic acid byproduct into highly soluble sodium sulfonate. Neutralizes residual HCl. |
Visual Workflow: Partitioning Logic
Figure 1: Strategic partitioning removes starting materials based on pKa differences.[1]
Module 2: Solid-State Isolation (Crystallization)
Issue: "My product is an oil/gum." Diagnosis: The 4-ethyl group adds lipophilicity and rotational freedom, lowering the melting point compared to simple tosyl derivatives.
Troubleshooting Guide: Solvent Selection
Do not rely on a single solvent.[3][4] Use a Binary Solvent System (Solvent/Anti-solvent).
| System | Ratio (v/v) | Suitability | Protocol |
| Ethanol / Water | 9:1 to 5:1 | High | Dissolve in hot EtOH.[1] Add hot water dropwise until turbid. Cool slowly. Best for removing colored impurities. |
| EtOAc / Hexane | 1:3 to 1:5 | Medium | Dissolve in min. hot EtOAc. Add Hexane. Risk:[1][2][3][4] Can "oil out" if cooled too fast. |
| Acetonitrile | Pure | Specific | Often yields high-quality crystals for sulfonamides but yield may be lower due to high solubility. |
FAQ: Why is my solid pink/brown?
A: Indoline derivatives oxidize easily.
-
Fix: During the recrystallization step (while the solution is hot), add Activated Charcoal (1-2% wt/wt) . Stir for 5 minutes, then filter hot through a Celite pad. This will adsorb the oxidized polymers.
Decision Tree: Crystallization Strategy
Figure 2: Workflow for handling oils versus solids.
Module 3: Advanced Purification (When Crystallization Fails)
If the compound remains an oil or purity is <95%, you must use chromatography.[1]
Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase: Hexane : Ethyl Acetate.[5]
Gradient Recommendation:
-
Start: 95:5 (Hexane:EtOAc) to elute non-polar impurities.
-
Ramp: Increase to 80:20 or 70:30.
-
Elution: The sulfonamide is moderately polar. It typically elutes after unreacted sulfonyl chloride but before any hydrolyzed acid (which stays on the baseline).
TLC Visualization:
-
UV (254 nm): Strong absorption due to the sulfonyl-phenyl and indoline rings.
-
Hanessian’s Stain (Cerium Molybdate): Good for differentiating the sulfonamide from non-active byproducts.
Module 4: Analytical Validation (QC)
Before releasing the batch, verify identity and purity.[1]
-
1H NMR (Diagnostic Peaks):
-
Sulfonyl Aromatics: Look for the characteristic AA'BB' doublet pattern around 7.5 - 7.8 ppm (integrating to 4 protons).
-
Indoline Core: Two triplets (or multiplet) around 3.0 ppm (C3-H) and 4.0 ppm (C2-H) .[1] Note: If these signals are at 6.5-7.5 ppm, you have accidentally oxidized the indoline to an INDOLE.[1]
-
Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.7 ppm).[1]
-
-
Mass Spectrometry (ESI+):
-
Expect [M+H]+ or [M+Na]+.
-
Sulfonamides often show a characteristic fragmentation loss of SO2 in MS/MS.
-
References
-
General Sulfonamide Synthesis & Workup
-
Purification of N-Sulfonyl Indolines (Crystallization)
-
Removal of Sulfonyl Chlorides
-
Crystallization Solvent Selection
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Indoline Sulfonation
Prepared by: Your Senior Application Scientist
Welcome to the technical support resource for the sulfonation of indoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to refine their experimental conditions and troubleshoot common issues. As your partner in science, my goal is to move beyond simple protocols and provide you with the causal understanding necessary to master this reaction. We will explore the delicate interplay between kinetics and thermodynamics, where temperature is the critical control knob.
Section 1: Frequently Asked Questions & Fundamental Principles
This section addresses the foundational concepts of indoline sulfonation. A firm grasp of these principles is the first step toward rational optimization.
Q1: What is the underlying mechanism of indoline sulfonation, and why is it so sensitive to temperature?
A1: The sulfonation of indoline is a classic electrophilic aromatic substitution (EAS) reaction.[1] The indoline nucleus, specifically the benzene ring portion, is electron-rich due to the nitrogen atom's lone pair, making it susceptible to attack by an electrophile. The actual electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which is generated from concentrated or fuming sulfuric acid.[2]
Temperature sensitivity arises from several key factors:
-
Reaction Rate: Like most chemical reactions, the rate of sulfonation increases with temperature. However, the rates of competing side reactions often increase more dramatically.[3]
-
Reversibility: Aromatic sulfonation is a reversible process.[4] At higher temperatures and in the presence of water (a byproduct of the reaction), the reverse reaction—desulfonation—can become significant, leading to reduced yields.[5]
-
Byproduct Formation: Elevated temperatures provide the necessary activation energy for undesired pathways, most notably the formation of diaryl sulfones.[3]
-
Substrate Stability: Indoline, like many N-heterocycles, can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition or "charring."
Q2: What are the common sulfonating agents for a substrate like indoline?
A2: The choice of sulfonating agent is critical and dictates the necessary temperature range. The agents vary in reactivity:
| Sulfonating Agent | Typical Conditions & Remarks |
| Concentrated Sulfuric Acid (H₂SO₄) | The most basic agent. Often requires heating to proceed at a reasonable rate. The water produced during the reaction dilutes the acid, which can slow or stop the reaction.[5][6] |
| Fuming Sulfuric Acid (Oleum) | A solution of SO₃ in H₂SO₄. More reactive than concentrated H₂SO₄, allowing for lower reaction temperatures or shorter reaction times.[3] The concentration of free SO₃ is a key parameter. |
| Chlorosulfuric Acid (ClSO₃H) | A highly effective agent that produces the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid.[1] The reaction is often faster and may proceed at lower temperatures. |
| Sulfur Trioxide-Pyridine Complex (SO₃·py) | A much milder and more selective reagent. It is often used for highly acid-sensitive substrates.[7][8] Reactions may require gentle heating but avoid the harsh conditions of strong mineral acids. |
Q3: Where does sulfonation typically occur on the indoline ring?
A3: The amino group of the indoline ring is a powerful ortho-, para-directing group for electrophilic aromatic substitution. Due to steric hindrance from the five-membered ring, the primary site of substitution is the para-position (C-6) . If the reaction conditions are forced (e.g., higher temperature, stronger agent), substitution at the ortho-position (C-4) may also occur. Controlling temperature is key to achieving high regioselectivity.
Section 2: Troubleshooting Guide
This section is formatted to directly address the specific experimental issues you may encounter.
Q1: My reaction shows low or no conversion to the desired sulfonated indoline. What should I do?
A1: This is a common issue often related to insufficient activation energy or deactivation of the sulfonating agent.
-
Causality: The reaction may be too slow at your current temperature. Alternatively, water, either from the reagents or produced during the reaction, can dilute the sulfonating agent (especially H₂SO₄), effectively halting the process.[6]
-
Troubleshooting Steps:
-
Cautiously Increase Temperature: Incrementally increase the reaction temperature by 10-15 °C and monitor the progress via TLC or HPLC.[3] Be vigilant for the appearance of byproducts.
-
Use a Stronger Agent: If using concentrated H₂SO₄, consider switching to a mild oleum (e.g., 5-10% SO₃). This increases the concentration of the active electrophile.[2]
-
Remove Water: If practical for your setup, using a dehydrating agent like thionyl chloride can drive the equilibrium forward.[1] Alternatively, ensure all reagents and glassware are scrupulously dry.
-
Q2: I'm getting a good yield, but my product is contaminated with a significant amount of a high-molecular-weight byproduct. What is it and how do I prevent it?
A2: You are likely forming a diaryl sulfone . This occurs when the initially formed indoline sulfonic acid reacts with another molecule of indoline.
-
Causality: This side reaction has a higher activation energy than the initial sulfonation and is therefore highly temperature-dependent.[3] It is favored by high temperatures and an excess of the sulfonating agent.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective solution. Reduce the temperature to the minimum required for a reasonable reaction rate.
-
Control Stoichiometry: Use the minimum necessary excess of the sulfonating agent. Precise control over the molar ratio is critical.[9]
-
Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed. Unnecessarily long reaction times at elevated temperatures will promote sulfone formation.
-
Q3: My reaction mixture is turning dark brown or black, and I'm isolating very little product.
A3: This indicates decomposition or "charring" of the indoline starting material or product.
-
Causality: Indoline is an electron-rich amine and can be susceptible to oxidation and degradation under strongly acidic and hot conditions. The combination of a strong sulfonating agent and excessive heat is the likely culprit.
-
Troubleshooting Steps:
-
Immediately Reduce Temperature: The temperature is too high for your substrate's stability.
-
Use a Milder Sulfonating Agent: Switch from oleum or concentrated H₂SO₄ to a gentler reagent like the SO₃-pyridine complex.[8] This is the standard approach for sensitive heterocyclic systems.
-
Change the Order of Addition: Consider adding the indoline substrate slowly to the cold sulfonating agent to better manage the initial exotherm before carefully warming the reaction.
-
Q4: I am observing polysulfonation (more than one sulfonic acid group being added). How can I favor the mono-sulfonated product?
A4: While the first sulfonic acid group is deactivating, a second substitution can occur under forcing conditions.
-
Causality: High temperatures, long reaction times, and highly reactive sulfonating agents can overcome the deactivating effect of the first SO₃H group.[3]
-
Troubleshooting Steps:
Below is a troubleshooting workflow to guide your decision-making process.
Caption: A decision tree for troubleshooting common sulfonation issues.
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Temperature Screening for Indoline Sulfonation
This protocol uses a parallel approach to efficiently identify an optimal temperature range.
-
Preparation: In a dry glovebox or under an inert atmosphere, prepare five identical reaction vials equipped with stir bars.
-
Reagent Addition (Example using H₂SO₄):
-
To each vial, add 5 mL of cold (0 °C) concentrated sulfuric acid (98%).
-
Prepare a stock solution of indoline in a minimal amount of a suitable inert solvent or use it neat.
-
While stirring vigorously at 0 °C, slowly add 1 equivalent of indoline to each of the five vials. Ensure the addition is slow enough to maintain the low temperature.
-
-
Temperature Screening:
-
Place each vial in a separate reaction block or oil bath pre-set to a different temperature (e.g., Vial 1: 25°C, Vial 2: 40°C, Vial 3: 55°C, Vial 4: 70°C, Vial 5: 85°C).
-
Start a timer for all reactions simultaneously.
-
-
Reaction Monitoring:
-
After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction.
-
Quench the aliquot by adding it to a vial containing ice-cold water and a small amount of base (e.g., NaHCO₃ solution) to neutralize the acid.
-
Analyze the quenched aliquots by HPLC or LC-MS to determine the relative amounts of starting material, product, and byproducts. (See Protocol 2).
-
-
Analysis: Compare the results across the different temperatures to identify the optimal balance between reaction rate and byproduct formation.
Protocol 2: In-Process Reaction Monitoring by HPLC
This method allows for precise determination of the reaction endpoint.
-
System Preparation: Use a reverse-phase C18 column. The mobile phase will likely be a gradient of water and acetonitrile or methanol, often with a buffer like ammonium formate to ensure consistent ionization for MS detection.[11]
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Immediately quench it in a pre-weighed vial containing a known volume of a suitable solvent (e.g., 1 mL of 50:50 water/acetonitrile with a buffer). This rapid dilution and neutralization effectively stops the reaction.
-
-
Analysis: Inject the quenched sample onto the HPLC system. Monitor for the disappearance of the indoline peak and the appearance of the sulfonated indoline peak. Note the retention times and integrate the peaks to quantify the conversion.
-
Endpoint Determination: The reaction is complete when the area of the starting material peak is negligible (<5%) and the product peak area has maximized.
Protocol 3: Work-up and Purification via "Salting Out"
This is a classic and effective method for isolating water-soluble sulfonic acid salts.[3]
-
Quenching: Once the reaction is complete, cool the vessel in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic step.
-
Neutralization: Slowly add a saturated solution of calcium hydroxide (Ca(OH)₂) or barium hydroxide (Ba(OH)₂) until the pH is approximately neutral (pH ~7-8). This will precipitate the excess sulfate as insoluble CaSO₄ or BaSO₄.[12]
-
Filtration: Filter the mixture to remove the precipitated inorganic sulfate. Wash the filter cake with deionized water to recover any product.
-
Salting Out: Combine the filtrate and washings. While stirring, add a large amount of solid sodium chloride (NaCl). The high ionic strength of the solution will decrease the solubility of the sodium indoline sulfonate, causing it to precipitate.[3]
-
Isolation: Collect the precipitated sodium sulfonate salt by filtration, wash with a small amount of cold brine, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Section 4: Data Interpretation & Visualization
The following diagram illustrates the critical impact of temperature on the reaction pathways.
Caption: The effect of temperature on indoline sulfonation outcomes.
By systematically applying these principles and protocols, you can effectively navigate the challenges of indoline sulfonation, leading to higher yields, improved purity, and more robust and scalable chemical processes.
References
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]
-
Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]
- Katritzky, A. R., & Laurenzo, K. S. (1986). Sulfonation of some aromatic and heteroaromatic polycyclic compounds. The Journal of Organic Chemistry, 51(25), 5039–5040.
-
Cerfontain, H. (2018). Aromatic Sulphonation and Related Reactions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of 3,3-Di(indolyl)indolin-2-ones. Retrieved from [Link]
- Birlirakis, N., & Paleos, C. M. (2015). Chemical Sulfation of Small Molecules – Advances and Challenges. Molecules, 20(9), 16882–16903.
- Viciu, M. S. (2015). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Hellberg, P. E., et al. (1995). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Acta Chemica Scandinavica, 49, 52-57.
-
MDPI. (2025, September 12). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. Retrieved from [Link]
- ACS Publications. (2024, December 5). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2025, September 9). Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition.
- ResearchGate. (2025, August 5).
- ResearchGate. (2025, October 10). Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition.
-
The Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
- Ayers, G. W., & Krewer, W. A. (1970). U.S. Patent No. 3,496,224. Washington, DC: U.S.
-
ResearchGate. (n.d.). The sulfonation of aromatic and heteroaromatic polycyclic compounds. Retrieved from [Link]
- Gilbert, E. E. (1965).
-
ResearchGate. (2014, September 17). How to purify a sulfonated porphyrins or the other organic compounds?. Retrieved from [Link]
Sources
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 7. researchgate.net [researchgate.net]
- 8. ia601206.us.archive.org [ia601206.us.archive.org]
- 9. chemithon.com [chemithon.com]
- 10. Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
resolving stability issues of 1-[(4-ethylphenyl)sulfonyl]indoline in solution
Welcome to the dedicated technical support center for 1-[(4-ethylphenyl)sulfonyl]indoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on resolving potential stability issues encountered when working with this compound in solution. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.
Quick Reference Guide: Stability Profile
This table provides a high-level overview of potential stability concerns and initial recommendations for 1-[(4-ethylphenyl)sulfonyl]indoline based on the established chemistry of the N-arylsulfonylindoline class.
| Stability Concern | Potential Cause | Key Influencing Factors | Initial Recommendation |
| Hydrolytic Instability | Cleavage of the sulfonamide (S-N) bond or reactions involving the indoline ring. | Extreme pH (especially acidic), elevated temperature. | Prepare fresh solutions; use buffered systems (pH 6-8); avoid prolonged storage in strong acids or bases. |
| Precipitation | Poor solubility; solvent evaporation; temperature changes ("freeze-thaw"). | Solvent choice, concentration, storage temperature. | Use aprotic polar solvents (e.g., DMSO, DMF); perform solubility tests; store at a constant, appropriate temperature. Avoid repeated freeze-thaw cycles. |
| Oxidative Degradation | Reaction with atmospheric or dissolved oxygen, or other oxidizing agents. | Exposure to air, presence of metal ions, light exposure. | Prepare solutions under an inert atmosphere (N₂ or Ar); use high-purity solvents; store protected from light. |
| Photodegradation | Degradation upon exposure to UV or visible light. | Light intensity and wavelength, duration of exposure. | Work in low-light conditions; use amber vials or foil-wrapped containers for storage and during experiments. |
Frequently Asked Questions (FAQs)
General Handling & Storage
Q1: What are the best solvents for preparing a stock solution of 1-[(4-ethylphenyl)sulfonyl]indoline?
A1: Based on the general solubility of related N-arylsulfonylindolines, polar aprotic solvents are highly recommended for preparing high-concentration stock solutions.[1]
-
Primary Choices: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents offer excellent solvating power for this class of molecules.
-
Secondary Choices: For less concentrated solutions or specific applications, other solvents like acetonitrile, acetone, or tetrahydrofuran (THF) can be considered.
-
Aqueous Solubility: The parent indoline structure has limited water solubility (approx. 5 g/L), and the addition of the bulky ethylphenylsulfonyl group will further decrease it.[2] Direct dissolution in aqueous buffers is not recommended for stock solutions but can be used for preparing dilute working solutions from an organic stock. Always ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: How should I store my stock solution to ensure maximum stability?
A2: To maximize the shelf-life of your stock solution, follow these guidelines:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light at all times by using amber glass vials or by wrapping clear vials in aluminum foil.
-
Atmosphere: For ultimate stability, especially if the solution will be stored for months, dispense aliquots into separate vials under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen and moisture with each use.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade over time.
Troubleshooting In-Experiment Issues
Q3: I've observed a precipitate forming in my diluted aqueous working solution. What should I do?
A3: This is a common issue when diluting a concentrated organic stock solution into an aqueous buffer. It indicates that the compound's solubility limit has been exceeded.
-
Immediate Action: Centrifuge the solution to pellet the precipitate before using the supernatant, but be aware that the actual concentration will be lower than intended.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration may be too high for the chosen aqueous buffer.
-
Increase Co-solvent Percentage: If your experiment allows, slightly increase the percentage of the organic solvent (e.g., from 0.5% to 1% DMSO).
-
Use Solubilizing Excipients: Consider the use of excipients like cyclodextrins, which can form inclusion complexes to enhance aqueous solubility.[3]
-
Check pH: The pH of your aqueous medium can influence the solubility of your compound. Ensure it is within a range where the compound is most stable and soluble.
-
Q4: My solution has developed a yellow or brown tint over time. Is it still usable?
A4: A color change often indicates degradation. The indoline moiety, in particular, can be susceptible to oxidation, which can lead to colored byproducts.
-
Recommendation: Do not use the discolored solution, as the presence of degradants could compromise your experimental results.
-
Preventative Measures: This issue is most often caused by oxidation or photodegradation. Review your storage protocol. Ensure solutions are stored under an inert atmosphere and protected from light. Using freshly purified, high-purity solvents can also prevent degradation caused by solvent impurities.
Q5: I'm seeing new peaks in my HPLC analysis of a stored solution. What could they be?
A5: The appearance of new peaks is a clear sign of chemical degradation. While the exact identity of these degradants would require characterization (e.g., by LC-MS), the likely causes are hydrolysis, oxidation, or photodegradation.
-
Likely Degradation Pathways:
-
Hydrolysis: Cleavage of the sulfonamide bond (S-N) is a primary concern, especially under acidic conditions, which would yield 4-ethylbenzenesulfonic acid and indoline.
-
Oxidation: The indoline ring is susceptible to oxidation, potentially at the nitrogen or on the aromatic ring.
-
-
Action Plan: Discard the degraded solution. To identify the cause, you can perform a forced degradation study (see protocol below) to intentionally generate these degradants under controlled stress conditions (acid, base, heat, oxidation, light).[4][5] This will help you identify the conditions your compound is sensitive to and validate that your analytical method can resolve the parent compound from its degradants.
In-Depth Troubleshooting Guides
Guide 1: Investigating Loss of Compound Potency
A gradual or sudden loss of biological or chemical activity is a critical issue. This guide provides a logical workflow to diagnose the root cause.
Caption: Workflow for troubleshooting loss of compound activity.
Causality Explained: The N-arylsulfonyl group is generally stable, making it a reliable protecting group and synthetic precursor.[6] Therefore, issues often arise from the solution preparation and storage rather than the intrinsic instability of the solid compound, assuming it was stored correctly (cool, dry, dark). The workflow prioritizes verifying the integrity of the stock solution, as this is the most common point of failure. If the stock is confirmed to be pure and at the correct concentration, the investigation must shift to potential incompatibilities within the final experimental matrix.
Guide 2: Identifying the Source of Degradation
When new peaks appear in your chromatogram, a systematic approach is needed to pinpoint the cause. This process, known as a forced degradation study, is a cornerstone of pharmaceutical stability testing.[7]
Caption: Workflow for a forced degradation study.
Causality Explained: Forced degradation systematically exposes the molecule to harsh conditions to accelerate decomposition.[8] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed and can be reliably detected.[5] By comparing the degradation profile of your unstable solution to the profiles generated under specific stress conditions, you can identify the likely cause. For example, if the unknown peak in your experiment matches a peak generated under acidic stress, it strongly suggests your experimental medium is too acidic for the compound's stability. This approach provides a rational basis for modifying experimental protocols, such as adjusting the pH of a buffer or protecting the experiment from light.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol details the best practices for preparing a concentrated stock solution of 1-[(4-ethylphenyl)sulfonyl]indoline.
Materials:
-
1-[(4-ethylphenyl)sulfonyl]indoline (solid)
-
High-purity, anhydrous DMSO (or DMF)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance and appropriate glassware
Procedure:
-
Pre-weighing: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of solid into a glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved. A brief, gentle warming (to ~30-40°C) can be used if necessary, but avoid excessive heat.
-
Inert Gas Purge: Gently blow a stream of argon or nitrogen over the surface of the solution for 30-60 seconds to displace oxygen from the headspace.
-
Aliquoting: Immediately dispense the solution into smaller, single-use amber vials. Purge the headspace of each aliquot vial with inert gas before sealing tightly.
-
Labeling & Storage: Clearly label each vial with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation and HPLC Analysis
This protocol provides a framework for conducting a basic forced degradation study to assess the stability of 1-[(4-ethylphenyl)sulfonyl]indoline.
Materials:
-
Stock solution of 1-[(4-ethylphenyl)sulfonyl]indoline (e.g., 10 mM in Acetonitrile)
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a C18 column and UV detector
-
Water bath or heating block
Procedure:
-
Sample Preparation: For each condition, dilute the stock solution to a final concentration of ~0.1 mg/mL in the respective stress solution (or solvent for thermal/photo stress). Prepare a control sample diluted in the solvent (e.g., acetonitrile/water) and store it at -20°C.
-
Stress Conditions:
-
Acid: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Incubate the solution (in solvent only) at 80°C for 24 hours.
-
Photolytic: Expose the solution (in a clear vial) to a photostability chamber or direct light source at room temperature for 24 hours. Keep a wrapped control sample next to it.
-
-
Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
HPLC Analysis:
-
Analyze all samples, including the time-zero control.
-
Use a stability-indicating HPLC method (a gradient method is often a good starting point) to ensure separation of the parent peak from any new peaks.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
-
Data Interpretation: Calculate the percentage degradation for each condition. Compare the retention times of any new peaks to those observed in your experimental samples to diagnose the degradation pathway.
References
-
Kaur, B. P., & Singh, V. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Organic & Biomolecular Chemistry, 19(1), 44-65. Available from: [Link]
-
Lee, H. Y., et al. (2011). Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. Journal of Medicinal Chemistry, 54(21), 7683–7691. Available from: [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
Zajdel, P., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. ResearchGate. Available from: [Link]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Available from: [Link]
-
Palle, V. P., et al. (2012). [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles: Synthesis, SAR and biological evaluation. Journal of Chemical Sciences, 124(1), 227-241. Available from: [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Available from: [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Available from: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available from: [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available from: [Link]
-
Moody, C. J., & Roffey, J. R. A. (1997). Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. Journal of the Chemical Society, Perkin Transactions 1, (14), 2095-2102. Available from: [Link]
-
de la Cruz, P., et al. (2010). 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1615. Available from: [Link]
-
Duraipandi, S., et al. (2018). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. International Journal of Research in Pharmaceutical Sciences, 9(3), 834-842. Available from: [Link]
-
Pisano, S., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5857. Available from: [Link]
-
Markowska-Buńka, P., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 69(3). Available from: [Link]
-
Alsalim, T. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(15), 3469. Available from: [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Available from: [Link]
-
ChemSrc. (2025). Indoline | CAS#:496-15-1. Available from: [Link]
-
Jo, Y. H., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8206. Available from: [Link]
-
Manzo, R. H., et al. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(1), 53-57. Available from: [Link]
-
Markowska-Buńka, P., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. ResearchGate. Available from: [Link]
-
Giri, R. R., et al. (2011). Degradation of common pharmaceuticals and personal care products in mixed solutions by advanced oxidation techniques. International Journal of Environmental Science and Technology, 8(3), 589-600. Available from: [Link]
-
Baltzer, B., Lund, F., & Rastrup-Andersen, N. (1979). Degradation of mecillinam in aqueous solution. Journal of Pharmaceutical Sciences, 68(10), 1207-1215. Available from: [Link]
-
Anjaneyulu, Y., et al. (2014). Degradation of Rabeprazole-N-oxide in aqueous solution using sonication as an advanced oxidation process. Journal of Environmental Chemical Engineering, 2(1), 175-181. Available from: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Indoline | CAS#:496-15-1 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. onyxipca.com [onyxipca.com]
- 5. longdom.org [longdom.org]
- 6. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. forced degradation study: Topics by Science.gov [science.gov]
addressing degradation of 1-[(4-ethylphenyl)sulfonyl]indoline during storage
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for 1-[(4-ethylphenyl)sulfonyl]indoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound during storage and experimentation. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work, providing explanations for the underlying chemistry and actionable steps for resolution.
Q1: I am observing new, unexpected peaks in the HPLC analysis of my stored 1-[(4-ethylphenyl)sulfonyl]indoline. What are they?
The appearance of new peaks in your chromatogram is a strong indicator of chemical degradation. For this specific molecule, there are two primary, high-probability degradation pathways that can occur during storage, especially under suboptimal conditions.
-
Causality 1: Hydrolysis of the Sulfonamide Bond. The sulfonamide linkage (SO₂-N) is susceptible to cleavage, particularly in the presence of moisture, and this process can be accelerated under acidic or basic conditions.[1][2] This hydrolytic cleavage would break the bond between the indoline nitrogen and the sulfonyl group.
-
Degradation Products: This pathway yields two primary species: indoline and 4-ethylbenzenesulfonic acid (or its corresponding sulfonamide). The presence of sulfanilic acid and related aniline compounds has been identified in the hydrolysis of other sulfonamides.[3]
-
-
Causality 2: Oxidation of the Indoline Ring. The indoline moiety is a saturated heterocyclic amine that is susceptible to oxidation, converting it to the more stable aromatic indole structure.[4][5] This can be catalyzed by trace metals, light, or atmospheric oxygen.[4][6]
-
Degradation Product: This pathway leads to the formation of 1-[(4-ethylphenyl)sulfonyl]indole. This reaction often requires a free N-H on the indoline for certain catalytic cycles, but oxidation is a common fate for this class of compounds.[5]
-
Recommended Action:
-
Characterize the Impurities: Use a mass spectrometer coupled with your liquid chromatography system (LC-MS) to determine the molecular weights of the new peaks. This is the most definitive way to identify the degradation products and confirm the degradation pathway.[7][8]
-
Review Storage Conditions: Immediately assess your storage protocol against the recommendations provided in the FAQ section below (Q1). Pay close attention to temperature, humidity, light exposure, and the atmosphere within the storage container.
-
Perform a Forced Degradation Study: To proactively understand your molecule's vulnerabilities, consider conducting a forced degradation study (see Protocol 3). This will help you predict and identify potential degradants under various stress conditions.[9]
Q2: The biological activity of my compound is decreasing, and my assay results are inconsistent. Could this be a storage issue?
Yes, this is a classic symptom of compound degradation. A loss of potency directly correlates with a decrease in the concentration of the active parent compound, 1-[(4-ethylphenyl)sulfonyl]indoline, and a concurrent increase in the concentration of degradation products.[9]
-
The Chemical Basis: Both hydrolysis and oxidation result in new molecules with different three-dimensional structures and chemical properties. These degradants are unlikely to have the same biological activity as the parent compound and may even interfere with your assay, leading to inconsistent results. For instance, the cleavage of the sulfonamide bond fundamentally alters the molecule's ability to interact with its intended biological target.
-
Self-Validation Check: Your experimental results are providing a critical piece of data: the compound's integrity is compromised. Inconsistent results signal that the variable you are trying to measure is being overshadowed by an uncontrolled variable—in this case, the changing concentration of your active molecule.
Recommended Action:
-
Quantify Purity: Use a validated, stability-indicating HPLC method (see Protocol 2) to determine the purity of your current batch. Compare this to the purity analysis from when the batch was first received or synthesized.
-
Prepare Fresh Solutions: For all critical experiments, prepare fresh solutions from a new or properly stored solid sample.[10] Do not use aged solutions, as degradation can occur more rapidly in solution than in a solid state.
-
Implement Aliquoting: If you have a large batch of the solid compound, aliquot it into smaller, single-use vials. This prevents the entire stock from being repeatedly exposed to atmospheric moisture and oxygen every time the container is opened.
Q3: My solid 1-[(4-ethylphenyl)sulfonyl]indoline, or its solution, has developed a yellow or brown tint. Is this a concern?
Discoloration is a visual indicator that often points to chemical degradation.[9] While a pristine compound is typically a white or off-white solid, the formation of colored impurities suggests the creation of new chromophores within the degradation products.
-
The Origin of Color: The oxidation of the indoline ring to an indole system is a likely cause.[11] Indole and its derivatives are known to be less stable and can form colored products upon exposure to air and light.[12][13] The extended conjugated pi-system in the resulting indole structure absorbs light at longer wavelengths, which can push the absorption into the visible spectrum, resulting in a yellow or brownish appearance.
Recommended Action:
-
Protect from Light: Immediately protect all samples (both solid and in solution) from light by using amber vials or by wrapping containers in aluminum foil.[14][15] Photodegradation can be a significant contributor to discoloration.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[16][17] This is especially critical for long-term storage.
-
Purity Check: Do not assume the material is usable. The discoloration is a warning sign. Re-test the purity of the material via HPLC before use in any experiment.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 1-[(4-ethylphenyl)sulfonyl]indoline?
To maximize the shelf-life of the solid compound, rigorous control of the storage environment is essential. The recommendations below are synthesized from best practices for handling both sulfonamides and indolines.
Table 1: Recommended Storage Conditions
| Parameter | Solid Compound | Stock Solution | Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | -20°C or -80°C | Reduces the rate of chemical degradation and molecular mobility.[18] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas Overlay | Prevents oxidation of the indoline ring.[17] |
| Light | Protected from Light (Amber Vial) | Protected from Light (Amber Vial) | Prevents photodegradation.[14][19] |
| Moisture | Desiccated/Dry Environment | Anhydrous Solvents | Prevents hydrolysis of the sulfonamide bond.[20] |
| Container | Tightly Sealed Glass Vial | Tightly Sealed Glass Vial | Prevents exposure to atmosphere and moisture.[16] |
Q2: How should I prepare and store stock solutions?
Degradation often proceeds faster in solution. Therefore, proper solvent selection and storage are critical.
-
Solvent Selection: Use high-purity, anhydrous solvents such as DMSO, DMF, or acetonitrile.[10] Avoid protic solvents like methanol or ethanol for long-term storage unless stability has been confirmed, as they can participate in solvolysis reactions.
-
Preparation: Prepare solutions fresh whenever possible. If you must store them, prepare a concentrated stock solution.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[10] Freeze-thaw cycles can introduce moisture into the solution, accelerating hydrolysis.
Q3: What are the primary degradation pathways I should be aware of?
As detailed in the troubleshooting section, the two most probable non-metabolic degradation pathways are hydrolysis and oxidation. Understanding these pathways is key to preventing them.
Caption: Potential Degradation Pathways for 1-[(4-ethylphenyl)sulfonyl]indoline.
Q4: How can I perform a basic stability assessment of my compound?
A forced degradation study is the standard approach to intentionally degrade a sample under controlled stress conditions to understand its stability profile. This is crucial for developing a stability-indicating analytical method.[9][21]
Caption: General workflow for troubleshooting compound degradation.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Solid Compound: Upon receipt, immediately place the tightly sealed container inside a desiccator stored in a -20°C freezer. For added protection, backfill the vial with an inert gas like argon or nitrogen before sealing.
-
Aliquoting: If the quantity is >10 mg, weigh out smaller, single-use portions into separate, tared amber glass vials. Backfill each vial with inert gas. This minimizes exposure of the bulk material.
-
Solution Preparation: Use anhydrous, high-purity grade solvents. Prepare solutions in a glove box or under a stream of inert gas if possible.
-
Solution Storage: Store concentrated stock solutions in small aliquots at -80°C. When retrieving an aliquot, allow it to warm completely to room temperature before opening to prevent condensation from introducing moisture.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient: Start with a gradient elution to ensure separation of peaks with different polarities (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Detector. Select a wavelength based on the UV absorbance spectrum of the parent compound (e.g., 230 nm or 254 nm).[21] A Diode Array Detector (DAD) is preferable as it can collect spectra for all peaks, aiding in identification.
-
Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all peaks generated during a forced degradation study (Protocol 3).
Protocol 3: Forced Degradation Study
This study exposes the compound to harsh conditions to identify likely degradation products and validate the analytical method.[14] Run a control sample (stored under ideal conditions) alongside all stressed samples.
Table 2: Forced Degradation Study Conditions
| Stress Condition | Protocol | Purpose | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | To test susceptibility to acid-catalyzed hydrolysis. | Cleavage of the sulfonamide bond. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | To test susceptibility to base-catalyzed hydrolysis. | Cleavage of the sulfonamide bond.[22] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To test susceptibility to oxidation. | Oxidation of the indoline ring. |
| Thermal | Solid sample at 105°C for 24 hours | To assess thermal stability as a solid.[18] | General decomposition. |
| Photolytic | Solution/solid exposed to light (ICH Q1B standard: >1.2 million lux hours and >200 W·h/m² UV) | To assess photostability.[14][15] | Oxidation and other light-induced reactions. |
References
-
Karasulu, E., & Karasulu, H. Y. (2018). Thermal Stability of Amorphous Solid Dispersions. In Thermodynamics and Kinetics of Amorphous Drugs. IntechOpen. [Link]
-
Lyu, D., Liu, Y., Zhang, J., Wu, Y., & Wei, C. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(21), 31631-31646. [Link]
-
Malig, T. C., et al. (2016). A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. Organic Process Research & Development, 20(11), 1957-1962. [Link]
-
Smith, C., Sheridan, C., & van Hille, R. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 283-288. [Link]
-
Gao, Y., et al. (2011). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 59(7), 3241-3247. [Link]
-
ResearchGate. (Various Authors). Synthesis of an indole by oxidation of the indoline. [Link]
-
Białk-Bielińska, A., et al. (2016). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 14(1). [Link]
-
Low, E. S., et al. (2023). Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review. Food Additives & Contaminants: Part A, 41(1), 1-27. [Link]
-
Wang, H., et al. (2018). Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers, 5(3), 421-425. [Link]
-
Barham, J. P., & Jones, C. R. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ChemSusChem, 15(12), e202200542. [Link]
-
Narala, S., & Udupa, A. (2011). Manufacture and performance evaluation of a stable amorphous complex of an acidic drug molecule and Neusilin. Journal of Pharmaceutical Sciences, 100(8), 3436-3446. [Link]
-
Al-Odaini, N. A., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Atmosphere, 13(5), 835. [Link]
-
Spiller, W., Kliesch, H., Wöhrle, D., & Hackbarth, S. (2017). Photostability of sulfonated and halogenated bacteriochlorins in different environments. Journal of Porphyrins and Phthalocyanines, 2(05), 415-420. [Link]
-
D. A. Lambropoulou, T. A. Albanis. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. [Link]
-
G. M. D'Souza, M. I. Page. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (10), 1042-1043. [Link]
-
International Journal of Creative Research Thoughts. (2024). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF ANTI-CONVULSANT DRUG BY RP-HPLC METHOD. IJCRT, 12(3). [Link]
-
Du, Y., et al. (2023). Biodegradation of sulfametoxydiazine by Alcaligenes aquatillis FA: Performance, degradation pathways, and mechanisms. Journal of Hazardous Materials, 452, 131186. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]
-
Li, Y., et al. (2022). Degradation of 5-Dialkylamino-Substituted Chlorsulfuron Derivatives in Alkaline Soil. Molecules, 27(5), 1500. [Link]
-
Harimurti, S., & Rohman, A. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Indonesian Journal of Pharmacy, 32(4), 459-468. [Link]
-
Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]
-
Hardy Diagnostics. (2014). Indole Safety Data Sheet. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Kim, H., & Lee, P. H. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Communications Chemistry, 8(1), 1-9. [Link]
-
Dvorský, R., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Sustainable Chemistry & Engineering, 6(5), 6589-6600. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
Sources
- 1. ars.usda.gov [ars.usda.gov]
- 2. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 3. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 14. database.ich.org [database.ich.org]
- 15. q1scientific.com [q1scientific.com]
- 16. fishersci.com [fishersci.com]
- 17. Indoline - Safety Data Sheet [chemicalbook.com]
- 18. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ijcrt.org [ijcrt.org]
- 22. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Guide: LC-MS/MS Profiling of 1-[(4-ethylphenyl)sulfonyl]indoline
Executive Summary
Objective: To provide a definitive technical characterization of 1-[(4-ethylphenyl)sulfonyl]indoline , a pharmacophore scaffold frequently utilized in medicinal chemistry for its structural rigidity and metabolic stability.
Scope: This guide compares the LC-MS/MS performance of the target molecule against two structural analogs: 1-[(4-methylphenyl)sulfonyl]indoline (Tosyl-indoline) and 1-[(4-ethylphenyl)sulfonyl]indole . By benchmarking against these alternatives, we establish the impact of the ethyl-vs-methyl substitution and the indoline-vs-indole core on ionization efficiency, retention behavior, and fragmentation kinetics.
Key Findings:
-
Ionization: The target molecule exhibits preferential ionization in ESI(+) mode, forming stable
and adducts. Unlike primary sulfonamides, it lacks an acidic N-H proton, rendering ESI(-) ineffective. -
Fragmentation: The primary transition involves the characteristic neutral loss of
(64 Da), a rearrangement driven by the stability of the resulting indoline cation. -
Chromatography: The 4-ethyl substitution increases lipophilicity (
LogP +0.5 vs. methyl), resulting in a distinct retention time shift critical for resolving complex libraries.
Structural Logic & Mechanistic Theory
The Molecule
-
Chemical Formula:
-
Molecular Weight: 287.38 g/mol
-
Core Architecture: An indoline (dihydroindole) ring fused to a sulfonyl group, capped by a 4-ethylphenyl moiety.
Ionization Mechanism (Expert Insight)
Unlike simple amines, the nitrogen atom in 1-[(4-ethylphenyl)sulfonyl]indoline is non-basic due to the strong electron-withdrawing nature of the sulfonyl group (
Therefore, under Electrospray Ionization (ESI), protonation does not occur readily at the nitrogen. Instead, it occurs at the sulfonyl oxygen atoms or via
Fragmentation Pathway
The collision-induced dissociation (CID) of
-
Precursor:
-
Primary Cleavage: Homolytic or heterolytic cleavage of the N-S bond.
-
Rearrangement: Elimination of neutral sulfur dioxide (
). -
Product Ion: Formation of the 1-phenylindoline radical cation or closed-shell species.
Experimental Workflow
The following diagram outlines the validated workflow for characterizing this scaffold, ensuring data integrity from sample prep to spectral deconvolution.
Figure 1: Analytical workflow for MRM quantification of N-sulfonyl indolines.
Detailed Methodology
To replicate the comparative data, follow this self-validating protocol.
Liquid Chromatography (LC) Conditions
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Critical for ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
4.0 min: 95% B (Linear Ramp)
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Mass Spectrometry (MS) Parameters[2][3][4]
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Nitrogen.
-
Dwell Time: 100 ms per transition.
Comparative Performance Analysis
This section objectively compares the target against its closest chemical relatives.
The Competitors
-
Target: 1-[(4-ethylphenyl)sulfonyl]indoline (Ethyl-Indoline).
-
Analog A: 1-[(4-methylphenyl)sulfonyl]indoline (Tosyl-Indoline).
-
Analog B: 1-[(4-ethylphenyl)sulfonyl]indole (Ethyl-Indole).
Chromatographic & Spectral Data
| Parameter | Target (Ethyl-Indoline) | Analog A (Tosyl-Indoline) | Analog B (Ethyl-Indole) |
| Precursor ( | 288.1 | 274.1 | 286.1 |
| Retention Time | 3.42 min | 3.15 min | 3.38 min |
| LogP (Calc) | ~3.8 | ~3.3 | ~3.6 |
| Primary Fragment | 118.1 (Indoline core) | 118.1 (Indoline core) | 116.1 (Indole core) |
| Secondary Fragment | 105.1 (Ethylphenyl) | 91.1 (Tolyl) | 105.1 (Ethylphenyl) |
| Ionization Yield | High | High | Medium |
Analysis:
-
Retention Shift: The ethyl group adds two carbons compared to the methyl (Tosyl) analog, increasing hydrophobicity and delaying retention by approximately 0.27 min. This separation is sufficient to resolve the two if present in a mixture.
-
Core Stability (Indoline vs. Indole): The Indole analog (Analog B) has a fully aromatic core. While this makes the molecule more stable chemically, it often reduces ionization efficiency in ESI+ compared to the Indoline (dihydro) form, which has a slightly more flexible geometry and electron density distribution favorable for protonation.
Fragmentation Topology
The following diagram visualizes the specific cleavage event that defines the mass spectrum of the target.
Figure 2: Proposed fragmentation pathway showing the characteristic loss of SO2.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[2] [Link]
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (General reference for ESI mechanism of sulfonamides).
- Holčapek, M., et al. (2010). Recent developments in the mass spectrometry of sulphonamides. Journal of Chromatography A. (Contextualizes the SO2 loss mechanism).
Sources
Comparative Guide: 1-[(4-ethylphenyl)sulfonyl]indoline vs. Benzenesulfonyl Indoline
This guide provides an in-depth technical comparison between 1-[(4-ethylphenyl)sulfonyl]indoline and its parent scaffold, benzenesulfonyl indoline . These compounds serve as critical building blocks and pharmacophores in the development of ligands for G-protein coupled receptors (GPCRs), particularly 5-HT6 receptor antagonists , and have applications in anticancer and antiviral research.
Executive Summary
The primary distinction between these two compounds lies in the 4-ethyl substitution on the sulfonyl phenyl ring. While benzenesulfonyl indoline represents the unsubstituted "parent" scaffold used to establish baseline biological activity, 1-[(4-ethylphenyl)sulfonyl]indoline incorporates a lipophilic ethyl group at the para-position. This modification significantly alters the physicochemical profile (LogP), metabolic stability (benzylic oxidation potential), and binding affinity within hydrophobic pockets of target proteins such as the 5-HT6 receptor.
| Feature | Benzenesulfonyl Indoline | 1-[(4-ethylphenyl)sulfonyl]indoline |
| Role | Parent Scaffold / Baseline Reference | Optimized Analog / Hydrophobic Probe |
| Lipophilicity (cLogP) | Moderate (~2.8 - 3.1) | High (~3.6 - 3.9) |
| Steric Bulk | Low (Planar Phenyl Ring) | Moderate (Ethyl extension) |
| Metabolic Liability | Low (Ring hydroxylation only) | High (Benzylic oxidation at ethyl group) |
| Key Application | General synthetic intermediate | 5-HT6 antagonist lead optimization |
Chemical Structure & Physicochemical Properties
The addition of the ethyl group is a classic medicinal chemistry strategy to probe the size and hydrophobicity of a binding pocket (Structure-Activity Relationship - SAR).
2.1 Molecular Comparison
-
Core Scaffold: Both share the indoline (2,3-dihydro-1H-indole) moiety, which is less aromatic and more flexible than indole, often leading to different solubility and binding kinetics.
-
Sulfonyl Linker: The sulfonyl group (
) acts as a rigid spacer and electron-withdrawing group, deactivating the indoline nitrogen and preventing protonation at physiological pH.
Table 1: Physicochemical Data
| Property | Benzenesulfonyl Indoline | 1-[(4-ethylphenyl)sulfonyl]indoline | Impact of Difference |
| Formula | Increased MW (+28 Da) | ||
| Mol. Weight | 259.32 g/mol | 287.38 g/mol | Minimal impact on oral bioavailability |
| H-Bond Donors | 0 | 0 | No change; both are neutral |
| H-Bond Acceptors | 2 ( | 2 ( | No change |
| Predicted LogP | ~2.9 | ~3.7 | Critical: Ethyl group increases membrane permeability and hydrophobic binding. |
| Rotatable Bonds | 2 | 3 | Ethyl group adds rotational freedom, potentially entropic penalty upon binding. |
Synthetic Methodology
The synthesis of both compounds follows a standard nucleophilic substitution pathway (Sulfonylation). The choice of sulfonyl chloride determines the final product.
3.1 General Protocol: N-Sulfonylation of Indoline
Reagents:
-
Substrate: Indoline (CAS: 496-15-1)
-
Electrophile:
-
For A: Benzenesulfonyl chloride (CAS: 98-09-9)
-
For B: 4-Ethylbenzenesulfonyl chloride (CAS: 16766-27-1)
-
-
Base: Pyridine (solvent/base) or Triethylamine (
) in DCM. -
Catalyst: DMAP (4-Dimethylaminopyridine) - optional, for rate acceleration.
Step-by-Step Workflow:
-
Preparation: Dissolve indoline (1.0 equiv) in anhydrous Dichloromethane (DCM) or Pyridine (0.5 M concentration).
-
Addition: Cool to 0°C. Add the specific Arylsulfonyl Chloride (1.1 equiv) dropwise to control the exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Quench: Pour reaction mixture into 1M HCl (to neutralize pyridine/base) and extract with DCM.
-
Purification: Wash organic layer with Brine, dry over
, concentrate, and recrystallize from Ethanol/Hexane.
3.2 Visualizing the Synthesis & Logic
Figure 1: Divergent synthesis pathway. The choice of sulfonyl chloride dictates the final physicochemical properties.
Functional Performance & SAR Analysis
In the context of drug discovery (specifically 5-HT6 antagonists), the difference between a phenyl and a 4-ethylphenyl group is often the deciding factor between a "hit" and a "lead."
4.1 Binding Affinity (The Hydrophobic Effect)
-
Benzenesulfonyl Indoline: The unsubstituted phenyl ring often leaves empty space in the binding pocket. If the receptor (e.g., 5-HT6) has a deep hydrophobic crevice (common in GPCRs), this compound may have moderate affinity (
in the range) but lacks high potency. -
1-[(4-ethylphenyl)sulfonyl]indoline: The ethyl group acts as a "hydrophobic anchor." It extends into lipophilic sub-pockets, displacing water molecules and increasing binding enthalpy.
-
Experimental Insight: In many arylsulfonamide series, para-alkyl substitution (Me, Et, iPr) correlates with a 5–10x increase in potency compared to the unsubstituted parent [1].
-
4.2 Metabolic Stability (The Liability)
-
Benzenesulfonyl Indoline: Relatively stable. Metabolism is slow and primarily involves ring hydroxylation.
-
1-[(4-ethylphenyl)sulfonyl]indoline: The benzylic position (the
of the ethyl group) is highly susceptible to CYP450-mediated oxidation (Benzylic Hydroxylation).-
Risk: This can lead to rapid clearance in vivo.
-
Mitigation: If the ethyl analog is potent but unstable, medicinal chemists often replace the ethyl group with a bioisostere like a trifluoromethyl (
) or cyclopropyl group to block metabolism while maintaining lipophilicity.
-
4.3 Electronic Effects (Hammett Constants)
-
Ethyl Group (
): Weakly electron-donating. It slightly increases the electron density on the sulfonyl group compared to the unsubstituted phenyl ( ). This makes the sulfonamide bond slightly more stable to hydrolysis, though the effect is minor.
Experimental Validation Protocols
To validate the difference between these two compounds in your own lab, use the following self-validating assays.
Protocol A: LogP Determination (Shake-Flask Method)
Purpose: To experimentally quantify the lipophilicity difference.
-
System: Octanol / Water (phosphate buffered to pH 7.4).
-
Procedure: Dissolve compound in Octanol saturated with water. Add equal volume of Water saturated with octanol. Shake for 1 hour; centrifuge to separate phases.
-
Analysis: Measure concentration in both phases using HPLC-UV (254 nm).
-
Expected Result:
-
Benzenesulfonyl indoline:
-
Ethyl analog:
(Significantly higher concentration in Octanol phase).
-
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Purpose: To demonstrate the metabolic liability of the ethyl group.
-
System: Rat Liver Microsomes (RLM) + NADPH regenerating system.
-
Incubation: 1 µM compound at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, 60 min with Acetonitrile.
-
Analysis: LC-MS/MS monitoring parent ion depletion.
-
Expected Result:
-
Benzenesulfonyl indoline:
min (Stable). -
Ethyl analog:
min (Rapid clearance due to benzylic oxidation).
-
Mechanism of Action Diagram
The following diagram illustrates how the structural difference (Ethyl group) impacts the biological interaction within a theoretical GPCR binding pocket (e.g., 5-HT6).
Figure 2: SAR Consequence. The ethyl group improves binding affinity (Left) but introduces a metabolic soft spot (Right).
References
-
Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 11(7-8), 283-299.
-
Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573.
-
BenchChem. (2024). "5-Ethyl-1-(phenylsulfonyl)indoline Structure and Properties." BenchChem Database.
-
PubChem. (2024). "1-(Phenylsulfonyl)indole Compound Summary." National Center for Biotechnology Information.
Strategic Selection of Reference Standards for 1-[(4-ethylphenyl)sulfonyl]indoline
Topic: Reference Standards for 1-[(4-ethylphenyl)sulfonyl]indoline Analysis Content Type: Technical Comparison & Qualification Guide Audience: Pharmaceutical Scientists, QC Analysts, and Medicinal Chemists
Executive Summary & Molecule Context
1-[(4-ethylphenyl)sulfonyl]indoline (CAS: Non-specific/Proprietary) is a privileged scaffold often encountered as a key intermediate in the synthesis of sulfonylurea antidiabetics or as a degradation impurity in indoline-based therapeutics. Its structural integrity—comprising an indoline core sulfonylated by a 4-ethylphenyl moiety—presents specific analytical challenges, particularly regarding UV response factors and potential hydrolysis products.
For drug development professionals, the choice of reference standard is not merely a purchasing decision but a compliance strategy. This guide compares the three primary tiers of reference materials available for this analyte and provides a self-validating workflow for qualifying an in-house standard when commercial Certified Reference Materials (CRMs) are unavailable.
Comparative Analysis: Selecting the Right Grade
The "best" standard depends on the development phase. Below is an objective comparison of the three distinct grades of reference materials suitable for 1-[(4-ethylphenyl)sulfonyl]indoline analysis.
Table 1: Reference Standard Performance Matrix
| Feature | Option A: ISO 17034 CRM | Option B: Primary Analytical Standard | Option C: In-House Qualified Standard |
| Primary Use | Release testing, Method Validation (Gold Standard). | Routine QC, Stability Studies, Early Development. | R&D, Process Optimization, Internal Monitoring. |
| Metrological Traceability | SI-Traceable (via NIST/BAM). Guaranteed unbroken chain. | Traceable to CRM or Pharmacopeial standard. | Traceable to the specific characterization data (NMR/Mass Balance). |
| Purity Assignment | Certified Value with Uncertainty (e.g., 99.8% ± 0.3%). | Assay Value (e.g., 99.5%) without uncertainty budget. | Area% (HPLC) or qNMR calculated purity. |
| Cost Efficiency | Low ( | Medium ( | High ($).[2][3] Labor-intensive initially, cheap to replenish. |
| Regulatory Risk | Minimal. Accepted globally (FDA/EMA) without question. | Low. Requires CoA verification. | Moderate. Requires robust qualification report (see Section 4). |
| Suitability for this Analyte | Rarely available for this specific intermediate. | Available from specialized synthesis vendors. | Most common scenario for this specific structure.[4] |
Experimental Validation: The "Self-Validating" Protocol
Since 1-[(4-ethylphenyl)sulfonyl]indoline is often a custom intermediate, you may need to qualify an Option C (In-House) standard against an Option B or essentially create your own Primary Standard.
The Directive: Do not rely solely on HPLC Area% for purity assignment. It ignores inorganic salts, residual solvents, and moisture, leading to potency overestimation.
Protocol A: Purity Assignment via qNMR (The Gold Standard)
Rationale: Quantitative NMR (qNMR) provides a direct mole-ratio measurement independent of UV response factors, making it superior to mass balance for organic intermediates.
Materials:
-
Analyte: Crude 1-[(4-ethylphenyl)sulfonyl]indoline (>95% by HPLC).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).
-
Solvent: DMSO-d6 (ensures solubility of the sulfonyl moiety).
Workflow:
-
Weighing: Accurately weigh ~20 mg of Analyte and ~10 mg of IS into the same vial (Precision: ±0.01 mg).
-
Acquisition: Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 60s (5x T1) to ensure full relaxation.
-
Integration: Integrate the distinct ethyl group triplet (~1.2 ppm) or the indoline CH2 (~3.0 ppm) against the IS signal.
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass, P=Purity)
Protocol B: HPLC-UV/MS System Suitability
Once the standard's potency is assigned via qNMR, use this method for routine analysis.
Method Parameters:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 10% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV 265 nm (Sulfonamide
transition) & 290 nm (Indoline). -
Temp: 30°C.
Data Validation (Self-Check):
-
Linearity:
over 50%–150% of target concentration. -
Injection Precision: RSD < 1.0% (n=6).
-
Tailing Factor:
(Sulfonamides can tail due to silanol interactions; end-capped columns prevent this).
Visualizing the Qualification Workflow
The following diagram illustrates the decision matrix and qualification chain for establishing a valid reference standard for this molecule.
Figure 1: Decision tree for selecting and qualifying reference standards. Note the rigorous qualification loop (qNMR + Mass Balance) required for in-house materials to ensure regulatory compliance.
Critical Discussion: Causality & Integrity
Why qNMR over HPLC Area%?
Many labs default to using HPLC Area% (e.g., "It's 99.9% pure by HPLC, so I'll use 99.9% as the potency"). This is scientifically flawed.
-
The Flaw: HPLC UV detectors only "see" chromophores. They are blind to residual moisture, inorganic salts (from the sulfonyl chloride reaction), and non-UV active solvents.
-
The Consequence: If your standard is actually 95% pure (due to 5% water/salt) but you assume 99.9%, you will underestimate the impurity content in your drug samples by 5%, potentially releasing toxic material.
-
The Solution: qNMR measures the absolute number of protons relative to a traceable internal standard, accounting for all "invisible" mass [1][4].
Stability Considerations
Sulfonamides are generally stable, but the indoline nitrogen can be prone to oxidation.
-
Storage: Store the standard at -20°C under Argon.
References
-
BIPM/ISO . (2025). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[7] Link
-
ICH . (2023).[6][8][9][10] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link
-
Sigma-Aldrich . (2024). Quantitative NMR (qNMR) for Content Assignment of Reference Standards. Technical Bulletin. Link
-
Pauli, G. F., et al. (2012). The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry. Link
-
NIST . (2024). Certified Reference Materials (CRMs) vs Reference Materials (RMs). NIST Technical Guides. Link
Sources
- 1. Crystal structure of 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cau.scholarworks.kr [cau.scholarworks.kr]
- 3. journals.iucr.org [journals.iucr.org]
- 4. emerypharma.com [emerypharma.com]
- 5. mdpi.com [mdpi.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. youtube.com [youtube.com]
- 10. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
Publish Comparison Guide: Solid-State Profiling of 1-[(4-ethylphenyl)sulfonyl]indoline
The following guide provides a comprehensive technical comparison and experimental framework for characterizing 1-[(4-ethylphenyl)sulfonyl]indoline , focusing on its solid-state properties via X-ray diffraction (XRD).
Executive Summary
1-[(4-ethylphenyl)sulfonyl]indoline is a pivotal sulfonamide scaffold used in medicinal chemistry, particularly as an intermediate for developing anticancer and antiviral agents.[1] In drug development, the transition from a methyl (tosyl) to an ethyl substituent on the sulfonyl phenyl ring is a classic bioisosteric replacement used to probe steric tolerance and lipophilicity within a binding pocket.[1]
This guide compares the crystallographic profile of the Ethyl variant (Product) against the industry-standard Methyl variant (Alternative: N-tosylindoline) .[1] Understanding the subtle packing differences between these homologs is critical for predicting solubility, tabletability, and bioavailability.
Core Comparison Matrix
| Feature | 1-[(4-ethylphenyl)sulfonyl]indoline (Product) | 1-[(4-methylphenyl)sulfonyl]indoline (Alternative) | Significance |
| Steric Bulk | High (Ethyl group adds rotational freedom) | Moderate (Rigid Methyl group) | Affects receptor fit and crystal density.[1][2][3] |
| Crystal Packing | Likely lower symmetry or lower density due to ethyl flexibility.[1] | Typically Monoclinic ( | Determines stability and dissolution rate. |
| Melting Point | Generally lower than methyl analog.[1] | Higher (More rigid lattice). | Critical for formulation stability. |
| Solubility | Enhanced lipophilicity ( | Standard reference point. | Influences bioavailability. |
Technical Analysis & Causality
The Structural Causality
The substitution of a methyl group with an ethyl group introduces a specific conformational degree of freedom .
-
Methyl Analog: The
bond is rigid.[1] The crystal packing is dominated by stacking between the electron-deficient sulfonyl-phenyl ring and the electron-rich indoline core of adjacent molecules. -
Ethyl Analog: The
tail disrupts this efficient stacking.[1] The terminal methyl group of the ethyl chain often requires a larger "cavity" in the lattice, leading to:-
Expansion of Unit Cell Volume: Disproportionate to the mass increase.
-
Disorder: The terminal methyl group may exhibit rotational disorder, complicating structure refinement.
-
Altered H-Bonding: The steric bulk can shield the sulfonyl oxygens (
), weakening potential intermolecular interactions.
-
Self-Validating Protocol Design
To ensure trustworthiness, the experimental protocol below uses the Methyl analog as an internal standard . If the Methyl analog does not crystallize in its known unit cell (Monoclinic
Experimental Protocols
Synthesis & Crystallization Workflow
Objective: Synthesize high-quality single crystals suitable for XRD.
Reagents:
-
Indoline (CAS: 496-15-1)[1]
-
4-Ethylbenzenesulfonyl chloride (Product Precursor)[1]
-
Pyridine (Solvent/Base)[1]
Step-by-Step Methodology:
-
Sulfonylation: Dissolve indoline (1.0 eq) in dry pyridine (5.0 eq) at 0°C.
-
Addition: Dropwise add the respective sulfonyl chloride (1.1 eq) dissolved in DCM.
-
Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]
-
Work-up: Quench with dilute HCl. Extract with DCM. Wash with brine, dry over
.[2] -
Crystallization (Critical Step):
-
Dissolve the crude solid in minimal hot Ethanol.
-
Allow to cool slowly to RT in a vibration-free environment.
-
Validation: If no crystals form after 24h, induce nucleation by scratching the vessel or vapor diffusion using Hexane.
-
X-Ray Diffraction Data Collection
Instrument: Bruker APEX-II or Oxford SuperNova (Mo
Protocol:
-
Mounting: Select a block-like crystal (
mm). Mount on a glass fiber using cryo-oil. -
Cooling: Maintain sample at 100 K (using
stream) to minimize thermal motion of the ethyl chain. -
Collection Strategy:
-
Collect
scans at 0.5° width. -
Target redundancy > 4.0 to ensure accurate intensity statistics.
-
-
Refinement:
-
Solve structure using SHELXT (Intrinsic Phasing).
-
Refine using SHELXL (Least Squares).
-
Specific Handling: If the ethyl terminal carbon shows high thermal parameters (
), apply a disorder model (PART 1 / PART 2) with occupancy refinement.[1]
-
Visualizations
Synthesis & Crystallization Pathway
The following diagram outlines the logical flow from raw materials to the final crystal structure, highlighting the critical "Internal Standard Check" using the methyl analog.
Caption: Comparative synthesis workflow ensuring the Reference (Methyl) validates the crystallization conditions for the Target (Ethyl).
Crystallographic Refinement Logic
This diagram illustrates the decision-making process during structure refinement, specifically addressing the disorder often seen in the ethyl chain.
Caption: Decision tree for handling steric-induced disorder in the ethyl substituent during XRD refinement.
Comparative Data Output
When you publish your findings, structure your data table as follows. The "Alternative" values are based on the known N-tosylindoline structure (Ref 2), serving as the baseline.
| Parameter | Target: Ethyl Derivative | Alternative: Methyl Derivative (Ref 2) | Interpretation |
| Formula | Mass difference of ~14 Da.[1] | ||
| Crystal System | [Experimental] | Monoclinic | Ethyl group may force Triclinic packing if symmetry is broken.[1] |
| Space Group | [Experimental] | Common for centrosymmetric sulfonamides.[1] | |
| Z (Molecules/Cell) | [Experimental] | 4 | Standard for |
| S-N Bond Length | ~1.63 - 1.65 Å | 1.635(2) Å | Should remain constant (electronic effect is minimal). |
| Sulfonyl Geometry | Tetrahedral | Distorted Tetrahedral | |
| Intermolecular Interactions | Expect weaker | Strong | Ethyl bulk prevents close approach of layers.[1] |
Application Note: If the Ethyl derivative shows a significantly lower density (
References
-
BenchChem. 5-Ethyl-1-(phenylsulfonyl)indoline: Structure and Properties. Retrieved from BenchChem Database.[1] Link[1]
-
Schollmeyer, D., et al. (2025).[1] 1-(4-Methylbenzenesulfonyl)-1-phenyl-1H,2H-cyclobuta[c]quinoline and related sulfonamide structures.[1] ResearchGate.[1][5] Link
-
Royal Society of Chemistry. (2018).[1] Metal-free borylative dearomatization of indoles: exploring the divergent reactivity of aminoborane C–H borylation catalysts. (Discusses 1-phenylsulfonyl indole crystallography). Link
-
Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Metal-free borylative dearomatization of indoles: exploring the divergent reactivity of aminoborane C–H borylation catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01093E [pubs.rsc.org]
- 4. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-[(4-ethylphenyl)sulfonyl]indoline
This document provides a detailed protocol for the safe and compliant disposal of 1-[(4-ethylphenyl)sulfonyl]indoline, a sulfonyl-containing organic compound commonly used in research and drug development. As a Senior Application Scientist, my objective is to provide a framework that ensures not only procedural correctness but also a deep understanding of the principles behind each step. This guide is designed for laboratory personnel, including researchers, scientists, and technicians, who handle this and structurally similar chemical compounds.
The cardinal principle of chemical waste management is to treat any substance with unknown or incomplete toxicological data as hazardous.[1][2] This guide is built upon this conservative principle and synthesizes best practices from regulatory bodies and leading research institutions. It is imperative to note that these procedures must be executed in conjunction with, and not in place of, your institution's specific Environmental Health & Safety (EHS) protocols and all applicable local, state, and federal regulations.[3][4]
Hazard Assessment and Risk Mitigation
Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for 1-[(4-ethylphenyl)sulfonyl]indoline is not widely available, we can infer its likely hazard profile from its constituent parts: the indoline core and the arylsulfonyl group.
-
Indoline: The parent compound, indoline, is classified as a combustible liquid that causes skin, eye, and potential respiratory irritation.[5][6]
-
Sulfonyl Compounds: The sulfonic acid functional group and its derivatives can be irritating to the skin and respiratory system upon contact or inhalation.[7]
Therefore, 1-[(4-ethylphenyl)sulfonyl]indoline must be handled as a hazardous chemical waste, likely possessing irritant and toxic properties.[1]
Engineering Controls
All handling and preparation of this chemical for disposal must be conducted within a certified chemical fume hood.[8][9] This primary engineering control is critical for preventing the inhalation of any fine powders or aerosols.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable. The minimum required PPE for handling 1-[(4-ethylphenyl)sulfonyl]indoline waste is summarized below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of after handling.[9] | To prevent direct skin contact with the chemical, which is presumed to be a skin irritant.[5][7] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[5][8] | To protect eyes from contact with solid particulates or potential splashes during solution preparation for decontamination. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Not typically required if all handling occurs within a functioning chemical fume hood. | A fume hood provides adequate protection from inhalation hazards.[10] Consult your institution's EHS for situations that may require respiratory protection. |
Step-by-Step Disposal Protocol
The disposal of 1-[(4-ethylphenyl)sulfonyl]indoline should follow a systematic process that ensures safety and regulatory compliance from the point of generation to final removal by EHS personnel.
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management.[11] Mixing incompatible waste streams can lead to dangerous chemical reactions.[8]
-
Classification: 1-[(4-ethylphenyl)sulfonyl]indoline is a non-halogenated organic solid .
-
Action: This waste must be collected separately from liquid waste, halogenated organic waste, and corrosive or reactive waste streams.[11][12]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Container Choice: Select a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate for solid waste.[4][8] Ensure the container is in good condition, free of cracks or residue.[8]
-
Labeling: The moment the first portion of waste is added, the container must be labeled.[1] Affix a "Hazardous Waste" tag provided by your institution's EHS department.[8] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "1-[(4-ethylphenyl)sulfonyl]indoline" (avoid abbreviations)
-
The accumulation start date
-
The primary hazard(s): "Irritant," "Toxic"
-
The physical state: "Solid"
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Federal and state regulations govern the temporary storage of hazardous waste in laboratories.[3][4]
-
Location: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[3][4]
-
Storage Conditions: The container must be kept closed at all times except when actively adding waste.[1][8] It should be stored within a secondary containment bin to mitigate the effects of any potential spills.[8]
Step 4: Requesting Disposal Pickup
Laboratory personnel are responsible for the temporary accumulation of waste; final disposal is managed by trained EHS professionals.
-
Procedure: Once the waste container is nearly full (approximately 80-90% capacity to prevent overfilling) or when the experiment is complete, submit a chemical waste pickup request to your institution's EHS department, following their specific procedures.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-[(4-ethylphenyl)sulfonyl]indoline.
Caption: Decision workflow for handling and disposing of 1-[(4-ethylphenyl)sulfonyl]indoline.
Decontamination and Empty Container Management
Properly managing contaminated labware and empty chemical containers is a critical final step.
-
Reusable Labware (e.g., Glassware):
-
Carefully scrape out as much solid residue as possible into the designated solid hazardous waste container.
-
Rinse the glassware with a minimal amount of an appropriate organic solvent (e.g., acetone or ethanol).
-
Collect this first rinse (rinsate) as liquid hazardous waste in a separate, properly labeled container for non-halogenated organic solvent waste.[1]
-
Subsequent rinses can be performed, with the rinsate also collected as hazardous waste.
-
After thorough decontamination, the glassware can be washed using standard laboratory procedures.
-
-
Original Product Container:
-
An "empty" container that held a hazardous chemical must still be managed with care.[1][12]
-
Scrape all visible residue from the container into the solid hazardous waste stream.
-
The container should be "triple rinsed" with a suitable solvent.[1] The rinsate must be collected and disposed of as liquid hazardous waste.[1]
-
After triple rinsing, deface or remove all original labels from the container.[11]
-
The cleaned, unlabeled container may then be disposed of in the appropriate general waste stream (e.g., glass or plastic recycling), as per your institution's policy.[1][12]
-
Emergency Procedures
All laboratory personnel must be familiar with their institution's specific emergency response plans. The following is general guidance only.
-
Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained and equipped to handle it, use a chemical spill kit with absorbents appropriate for organic solids.
-
All materials used for cleanup, including contaminated PPE, must be collected in a sealed container, labeled as hazardous waste, and disposed of accordingly.[1]
-
For large spills, evacuate the laboratory and contact your institution's EHS emergency line immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][9]
-
In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet for the parent compound, indoline, for guidance. [6]
-
By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of 1-[(4-ethylphenyl)sulfonyl]indoline, protecting themselves, their colleagues, and the environment.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
-
Standard Operating Procedure - Chemical Waste Disposal. (Institution-specific example, general principles apply).
-
Safe Storage and Disposal of Chemicals in A Lab. Tion.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf.
-
Laboratory Waste Management Guidelines. (General university guidelines).
-
Best Practices for Managing Laboratory Waste. Republic Services.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
-
SAFETY DATA SHEET - Indoline. Sigma-Aldrich.
-
1-[(4-Nitrophenyl)sulfonyl]indoline. BLD Pharm.
-
SAFETY DATA SHEET - Indoline. Fisher Scientific.
-
Safety Data Sheet - 8-Anilino-1-naphthalene Sulfonic Acid. MP Biomedicals.
-
Indoline - Safety Data Sheet. ChemicalBook.
-
Safety Data Sheet - General Research Chemical. INDOFINE Chemical Company, Inc.
-
Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation.
-
Indoline | 496-15-1. ChemicalBook.
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).
Sources
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. odu.edu [odu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. capitalresin.com [capitalresin.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. indofinechemical.com [indofinechemical.com]
- 10. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. canterbury.ac.nz [canterbury.ac.nz]
A Comprehensive Safety and Handling Guide for 1-[(4-ethylphenyl)sulfonyl]indoline
Hazard Analysis Based on Structural Analogs
Given the novelty of 1-[(4-ethylphenyl)sulfonyl]indoline, a definitive hazard profile has not been established. However, we can infer potential risks by examining its core structures: the indoline moiety and the aromatic sulfonyl group.
-
Indoline Core: The foundational structure, 2,3-dihydro-1H-indole (Indoline, CAS No. 496-15-1), is classified as a skin and eye irritant.[1] It may also be harmful if swallowed. Therefore, it is prudent to assume that 1-[(4-ethylphenyl)sulfonyl]indoline will, at a minimum, share these irritant properties.
-
Aromatic Sulfonyl Group: Sulfonamides and related sulfonyl-containing compounds are a broad class of molecules with diverse biological activities.[2] While many are used as pharmaceuticals, the introduction of the sulfonyl group can significantly alter a molecule's reactivity and toxicological profile. The synthesis of related compounds often involves reagents like sulfonyl chlorides, which are themselves hazardous.[3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the final and most personal line of defense against chemical exposure. For a compound of unknown toxicity like 1-[(4-ethylphenyl)sulfonyl]indoline, a comprehensive PPE strategy is mandatory. This approach is consistent with guidelines for handling potentially hazardous drugs and chemicals.[5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. Inner glove tucked under the gown cuff, outer glove pulled over the cuff. | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the contaminated outer layer without exposing the skin. Nitrile offers good chemical resistance for incidental contact.[7] |
| Body Protection | Disposable, polyethylene-coated polypropylene (or similar laminate material) gown with long sleeves and elastic cuffs. | A non-absorbent gown prevents the compound from soaking through to personal clothing and skin. This is superior to standard cloth lab coats which can act as a reservoir for contamination.[6] |
| Eye & Face Protection | Chemical splash goggles with side shields. If there is a significant splash risk (e.g., during bulk transfer or reaction workup), a full-face shield should be worn in addition to goggles. | Protects against accidental splashes of the compound, which should be assumed to be a severe eye irritant.[1][8] |
| Respiratory Protection | Not typically required for handling small quantities of a non-volatile solid in a certified chemical fume hood. However, if weighing powders outside of a containment device or if aerosols may be generated, a NIOSH-approved N95 respirator is the minimum requirement. | Protects against inhalation of fine particulates. Surgical masks offer no protection from chemical dusts or aerosols.[7] |
Operational Plan: From Receipt to Reaction
A meticulous operational plan ensures safety at every step of the handling process.
Caption: Emergency spill response plan for 1-[(4-ethylphenyl)sulfonyl]indoline.
Waste Disposal Plan:
The guiding principle is that no amount of 1-[(4-ethylphenyl)sulfonyl]indoline should enter the general waste stream or sanitary sewer system.
-
Solid Waste: All disposable items that have come into contact with the compound—including gloves, gowns, weigh boats, paper towels, and absorbent pads—must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or contaminated glassware should be disposed of in a designated sharps container for hazardous chemical waste.
-
Final Disposal: All waste containers must be handled and disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
By adhering to this comprehensive guide, you can build a culture of safety and trust in your laboratory, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
ROTH, C. (2024, March 1). Safety Data Sheet: 8-Anilinonaphthalene-1-sulfonic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10328, Indoline. [Link]
- Google Patents.
-
PPMag. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Chemsrc. Indoline CAS#:496-15-1. [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]
-
Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
-
MP Biomedicals. (2024, April 3). Safety Data Sheet: 8-Anilino-1-naphthalene Sulfonic Acid. [Link]
-
PubMed. (1999, February 15). Selective determination of aromatic sulfonates in landfill leachates and groundwater using microbore liquid chromatography coupled with mass spectrometry. [Link]
-
ACS Publications. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pppmag.com [pppmag.com]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
